Product packaging for Saccharin sodium salt hydrate(Cat. No.:CAS No. 82385-42-0)

Saccharin sodium salt hydrate

Cat. No.: B1680478
CAS No.: 82385-42-0
M. Wt: 205.17 g/mol
InChI Key: WINXNKPZLFISPD-UHFFFAOYSA-M
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Description

See also: Sodium saccharin (preferred);  Saccharin (has active moiety);  Saccharin Calcium (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4NNaO3S B1680478 Saccharin sodium salt hydrate CAS No. 82385-42-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992), Dry Powder; Liquid, White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1)
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Sodium saccharin
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
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CAS No.

128-44-9, 82385-42-0
Record name SACCHARIN, SODIUM SALT
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Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1)
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Record name 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt
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Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?)
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Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name SACCHARIN, SODIUM SALT
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

I. Structural Characterization and Polymorphism of Sodium Saccharin Hydrate

Crystallographic Analysis and Hydration States

The determination of the crystal structures of sodium saccharin (B28170) hydrates has been a subject of scientific investigation, revealing intricate arrangements and unusual stoichiometries. The most commonly cited forms are the 2/3 hydrate (B1144303), the 15/8 hydrate, and a form often referred to as the "dihydrate," which is typically the 15/8 hydrate. acs.orgiarc.fr

The two primary hydrated forms of sodium saccharin are the 2/3 hydrate and the 15/8 hydrate. The 2/3 hydrate, with the formula [Na₃(C₇H₄NO₃S)₃·2H₂O], is typically obtained by recrystallization from ethanol (B145695). researchgate.net The 15/8 hydrate, [Na₆₄(C₇H₄NO₃S)₆₄·120H₂O], is the commercially available form and is crystallized from aqueous solutions. researchgate.net This latter form is often referred to as the "dihydrate" in commercial contexts, despite its more complex stoichiometry. acs.org The crystal structure of the 15/8 hydrate is notably complex and has been described as a superstructure. nih.govd-nb.info

The different hydration states of sodium saccharin crystallize in different systems, with the 2/3 hydrate being triclinic and the 15/8 hydrate being monoclinic. researchgate.netijrpr.com The 15/8 hydrate, in particular, is characterized by a very large unit cell and a high number of formula units in the asymmetric unit (Z′ = 16). d-nb.inforesearchgate.netiucr.org This structural complexity has led to its description using a (3+1)-dimensional superspace to better represent its modulated structure. d-nb.inforesearchgate.net

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z'
2/3 HydrateTriclinicP1-------
15/8 HydrateMonoclinicP2₁/n9.556.9111.80901039016

A notable feature of the sodium saccharin 15/8 hydrate is the presence of both ordered and disordered regions within its crystal lattice. researchgate.netresearchgate.net The disordered regions involve three sodium cations, four water molecules, and one saccharinate anion. nih.gov At room temperature, these disordered entities exhibit close to a 50:50 ratio of their two alternative positions. nih.gov Upon cooling, the structure tends towards a more ordered state. nih.gov The presence of these distinct domains, with "solid-like" regular regions and "liquid-like" irregular regions, imparts a unique microstructure to the crystal. researchgate.net

Polymorphic Forms and Phase Transitions

Sodium saccharin exists in multiple polymorphic forms, including an anhydrate and the previously discussed triclinic and monoclinic hydrates. researchgate.net These forms can interconvert under specific conditions.

The primary polymorphic forms are the anhydrate, the triclinic 2/3 hydrate, and the monoclinic 15/8 hydrate. researchgate.net The monoclinic form is the commercially available one, while the triclinic form can be obtained through recrystallization from ethanol or by thermal conversion of the monoclinic form. researchgate.netresearchgate.net The anhydrous form can be produced by the dehydration of the hydrates. acs.org These forms have been characterized using thermal analysis techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC), as well as X-ray powder diffraction (XRPD). researchgate.net

A significant phase transition occurs at 82 °C, where the monoclinic 15/8 hydrate converts to the triclinic 2/3 hydrate, which is thermodynamically more stable at room temperature. researchgate.net Furthermore, the 15/8 hydrate undergoes reversible, single-crystal-to-single-crystal phase transitions upon cooling. Between 130 K and 120 K, a phase transition occurs where the disorder within the crystal increases. nih.gov Another phase transition happens between 60 K and 40 K, leading to the formation of a twinned triclinic phase. nih.gov These transitions highlight the dynamic nature of the sodium saccharin hydrate crystal structure.

Reversible Single-Crystal-to-Single-Crystal Phase Transitions

Sodium saccharinate 1.875-hydrate undergoes reversible, single-crystal-to-single-crystal phase transitions when subjected to changes in temperature. nih.govresearchgate.net Studies conducted over a temperature range from 298 K down to 20 K have identified two distinct, first-order phase transitions. nih.govnih.gov Upon cooling, the crystal structure transforms, but these changes are fully reversible; when the crystal is heated back to room temperature, it regains its original structure. nih.govnih.gov This reversibility indicates a stable and reproducible transformation process within the single crystal lattice. researchgate.net

Influence of Temperature on Phase Stability and Transformation Pathways

Temperature is a critical factor influencing the phase stability and transformation pathways of sodium saccharin hydrate. The monoclinic 15/8 hydrate, for instance, converts to the more thermodynamically stable triclinic 2/3 hydrate at 82 °C. researchgate.net

Low-temperature studies on the 15/8 hydrate have revealed a series of transitions. nih.gov

Phase I (300 K to 130 K): At room temperature, the structure exhibits maximum disorder. nih.gov As it is cooled, it gradually becomes more ordered. nih.gov

Phase II (120 K to 60 K): A phase transition occurs between 130 K and 120 K. nih.gov This transition is marked by a sudden, unusual increase in disorder, a phenomenon known as reentrant disorder. nih.govresearchgate.net The disordered region involves three sodium cations, four water molecules, and one saccharinate anion. nih.gov

Phase III (40 K to 20 K): Another phase transition takes place between 60 K and 40 K, leading to a twinned triclinic phase. nih.govnih.gov

Table 1: Temperature-Dependent Phase Transitions of Sodium Saccharinate 1.875-Hydrate

Temperature RangePhaseKey Characteristics
300 K - 130 KPhase IMonoclinic; maximum disorder at room temperature, becoming more ordered upon cooling. nih.govnih.gov
120 K - 60 KPhase IIMonoclinic; entered via a first-order transition, exhibiting unusual reentrant disorder. nih.gov
40 K - 20 KPhase IIITriclinic; formed via a second transition, resulting in a twinned crystal. nih.gov

Superspace Description of Modulated Structures

The crystal structure of sodium saccharinate 1.875-hydrate is exceptionally complex, with a very large primitive unit cell (Z′ = 16). researchgate.netnih.gov This complexity can be more effectively rationalized using a (3+1)-dimensional superspace model. researchgate.netnih.gov This approach describes the structure as a basic, smaller unit cell modulated by a wavevector. iucr.org

The superspace description reduces the complexity from a superstructure with 16 formula units in the asymmetric unit to an eightfold substructure with Z′ = 2. researchgate.netnih.govnih.gov This is achieved by defining the structure with a smaller unit cell and an additional lattice centering. nih.gov X-ray diffraction data support this model, showing stronger main reflections and weaker superstructure reflections, which is indicative of a (3+1)-dimensional periodic structure. nih.govresearchgate.net At room temperature, the structure is described by the superspace group C2/c(0σ20)s0 with a modulation vector q = (0, 3/4, 0). nih.govresearchgate.netnih.gov This advanced crystallographic approach is crucial for accurately modeling and understanding such highly complex molecular crystals. nih.gov

Intermolecular Interactions and Crystal Engineering

The assembly of sodium saccharin hydrate crystals is directed by a combination of intermolecular forces and steric constraints.

Role of Hydrogen Bonding Networks within Hydrate Structures

Hydrogen bonding plays a pivotal role in the crystal architecture of saccharin salts. researchgate.net In related structures, such as sodium rubidium disaccharinate tetrahydrate, metal ions and saccharinate anions assemble into infinite layers through electrostatic interactions and extensive hydrogen-bonded networks. iucr.org These layers are further connected by C—H⋯O hydrogen bonds to form a three-dimensional structure. researchgate.netiucr.org In the complex structure of sodium saccharin 1.875-hydrate, the crystal contains distinct "regular" and "irregular" regions held together by hydrogen bonds and Na···O interactions. acs.org In the regular domains, water molecules are arranged in efficient hydrogen-bonded patterns. uoc.gr

Analysis of Intramolecular Steric Factors and Intermolecular Contacts

The final structure of the crystal lattice is the result of a delicate balance between competing energetic factors. Crystal-chemical analysis suggests that a combination of intramolecular steric factors, intermolecular contacts (including H—C⋯C—H contacts), and weak C—H⋯O hydrogen bonds governs the conformational properties of the molecules within the crystal. researchgate.netresearchgate.net The steric hindrance present around the negatively charged amide group of the saccharinate anion limits the volume of space available for favorable interactions. researchgate.net

Crystal Structure Prediction and Targeted Crystallizations

The inherent complexity of sodium saccharin hydrate makes it a challenging but important subject for crystal structure prediction studies. researchgate.netacs.org Understanding the plausible solution pathways to its various polymorphs and hydrates is a key goal in crystal engineering. researchgate.net By combining analyses of crystallographic databases with computational crystal structure prediction and focused crystallization experiments, researchers aim to unravel the kinetic and thermodynamic factors that lead to the formation of specific solid-state forms. researchgate.net The ability to accurately predict and control the crystallization of such complex, high-Z' phases is a crucial area of development in solid-state chemistry. nih.gov

Mechanical Behavior and Microstructure via Nanoindentation

Nanoindentation has emerged as a crucial technique for probing the mechanical properties of molecular crystals at small length scales. scispace.comnih.gov This method allows for the quantification of mechanical behavior, such as hardness and elastic modulus, and provides insights into the microstructure of materials like sodium saccharin hydrate. scispace.comrsc.org Studies utilizing nanoindentation on sodium saccharin hydrate have revealed significant variations in its mechanical response, which are closely linked to its complex crystal structure and the presence of water molecules within the lattice. rsc.orgrsc.org

The mechanical properties of sodium saccharin hydrate are not uniform across the crystal. rsc.org There is a notable mechanical anisotropy, with different crystal faces exhibiting distinct hardness and stiffness. rsc.org For instance, in freshly grown crystals, the (011) face is found to be approximately 14% stiffer than the (101) face, while the (101) face is about 8% harder than the (011) face. rsc.org This anisotropy is a direct consequence of the underlying arrangement of molecules and intermolecular interactions within the crystal structure. rsc.org

A key finding from nanoindentation studies on the (001) face of sodium saccharin dihydrate is the observation of a distinct bimodal mechanical response. scispace.comresearchgate.netmjcce.org.mk This means that the measurements of elastic modulus and hardness cluster into two distinct groups, suggesting the presence of two structurally different types of domains within the crystal. scispace.commjcce.org.mkmjcce.org.mk

These domains are characterized as "regular" and "irregular" regions. scispace.comresearchgate.netmjcce.org.mk The regular domains exhibit solid-like characteristics, while the irregular domains are described as having liquid-like properties. scispace.commjcce.org.mkmjcce.org.mk This structural heterogeneity imparts a distinct microstructure to the crystal. scispace.comresearchgate.netmjcce.org.mk The prominently developed (001) face of the crystal clearly presents these regular and irregular regions for nanoindentation analysis. scispace.comresearchgate.netmjcce.org.mk

Two primary hypotheses have been proposed to explain this bimodal behavior. The first suggests that the two domains correspond to regions of the original dihydrate and a lower hydrate that forms due to partial water loss. scispace.commjcce.org.mkmjcce.org.mk The second possibility is that the bimodal response is a direct reflection of the inherent regular and irregular regions within the complex crystal structure. scispace.comresearchgate.netmjcce.org.mk The crystal structure of sodium saccharin hydrate is unusually complex, with a large unit cell containing multiple formula units, which supports the idea of intrinsic structural heterogeneities. researchgate.netd-nb.info

Table 1: Mechanical Properties of Different Domains on the (001) Face of Sodium Saccharin Dihydrate

Domain Type Characteristic Elastic Modulus (E) Hardness (H)
Regular Solid-like Higher values Higher values

The hydration state of sodium saccharin has a profound impact on its mechanical properties. rsc.orgrsc.org Being a heavily hydrated system, the mechanical response is influenced by the fluidity associated with the lattice water. rsc.org The process of dehydration, or efflorescence, leads to significant changes in the crystal structure and, consequently, its mechanical behavior. rsc.orgrsc.org

As the crystals lose water over time, they transform into a more compact crystal structure. rsc.orgresearchgate.net This structural rearrangement results in an increase in both hardness (H) and elastic modulus (E). rsc.org Time-dependent nanoindentation experiments have been employed to track these changes, correlating the variation in mechanical properties with the structural transformations occurring during dehydration. rsc.org

For example, indentation on the (011) face of a fresh crystal with a sharp cube-corner tip can induce a fluid-like flow, an uncommon observation for molecular crystals, which is attributed to the presence of lattice water. rsc.org As dehydration proceeds, this behavior diminishes, and the material becomes mechanically more robust. The conversion from the commercially available monoclinic 15/8 hydrate to the more thermodynamically stable triclinic 2/3 hydrate upon heating or spontaneous dehydration exemplifies the structural changes that underpin the altered mechanical properties. researchgate.netresearchgate.net

Table 2: Effect of Dehydration on Mechanical Properties of Sodium Saccharin Hydrate

Hydration State Crystal Face Change in Hardness (H) Change in Elastic Modulus (E) Structural Observation
Freshly Grown (Higher Hydrate) (011) & (101) Lower Lower Fluid flow observed on (011) with sharp indenter. rsc.org

Ii. Synthetic Routes and Impurity Profiling in Sodium Saccharin Hydrate Production

Synthetic Methodologies for Sodium Saccharin (B28170) Production

Two primary commercial methods have been established for the synthesis of saccharin: the Remsen-Fahlberg process and the Maumee process. sodiumsaccharine.comrais.is

Discovered by Ira Remsen and Constantin Fahlberg, this is the traditional and still widely used method for saccharin production. nih.govgoogle.com The process begins with toluene (B28343) as the starting material.

The key chemical transformations are as follows:

Chlorosulfonation of Toluene: Toluene is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. nih.gov

Separation of Isomers: The ortho- and para-isomers are separated. This is a crucial step as only the ortho-isomer leads to the formation of saccharin. nih.gov

Amidation: The purified ortho-toluenesulfonyl chloride is reacted with ammonia (B1221849) to form ortho-toluenesulfonamide (o-TS). nih.govprocurementresource.com

Oxidation: The o-toluenesulfonamide (B73098) is then oxidized, typically using a strong oxidizing agent like potassium permanganate (B83412) or sodium dichromate in an acidic medium. nih.govprocurementresource.com This step converts the methyl group into a carboxylic acid, which then cyclizes.

Cyclization and Acidification: The oxidation product, ortho-sulfamoylbenzoic acid, cyclizes upon heating to form the insoluble acid form of saccharin. nih.gov

Salt Formation: The insoluble acid saccharin is then neutralized with sodium hydroxide (B78521) to produce the highly water-soluble sodium saccharin. vw-ingredients.com Subsequent crystallization from water yields sodium saccharin dihydrate. nih.gov

Interactive Table: Key Reactants in Remsen-Fahlberg Process

Starting MaterialKey ReagentsIntermediate ProductFinal Product (before salt formation)
TolueneChlorosulfonic Acid, Ammonia, Oxidizing Agent (e.g., KMnO4)o-ToluenesulfonamideSaccharin (insoluble acid form)

Developed in the 1950s by the Maumee Chemical Company, this process offers an alternative route that avoids the challenging separation of ortho- and para-isomers inherent in the Remsen-Fahlberg method. sodiumsaccharine.comchemistryviews.org This process is also known as the Sherwin-Williams process. sodiumsaccharine.com

The key chemical transformations are as follows:

Starting Material: The process typically starts with purified methyl anthranilate, a compound found naturally in grapes. sodiumsaccharine.comnih.gov An alternative starting point is phthalic anhydride. procurementresource.comresearchgate.net

Diazotization: Methyl anthranilate undergoes diazotization with nitrous acid (formed from sodium nitrite (B80452) and an acid) to produce 2-carbomethoxybenzenediazonium chloride. nih.govresearchgate.net

Sulfonation: This is followed by sulfonation and subsequent oxidation to yield 2-carbomethoxybenzenesulfonyl chloride. nih.govresearchgate.net

Amidation: The sulfonyl chloride is then treated with ammonia (amidation). nih.gov

Acidification/Cyclization: The final step is acidification, which causes the molecule to cyclize, forming the insoluble acid saccharin. nih.govresearchgate.net

Salt Formation: As with the Remsen-Fahlberg process, the resulting acid saccharin is neutralized with sodium hydroxide to form the soluble sodium salt. researchgate.net

Interactive Table: Key Reactants in Maumee Process

Starting MaterialKey ReagentsIntermediate ProductFinal Product (before salt formation)
Methyl AnthranilateNitrous Acid, Sulfur Dioxide, Chlorine, Ammonia2-Carbomethoxybenzenesulfonyl chlorideSaccharin (insoluble acid form)

Sodium saccharin's chemical structure, particularly the reactive nitrogen atom in the sulfonamide group, makes it a valuable precursor for synthesizing novel saccharin derivatives. These derivatives are explored for various applications, including catalysis and the development of new bioactive compounds. mdpi.comnih.govrsc.org For instance, sodium saccharin can be reacted with bromine chloride to synthesize N-bromosaccharin. nih.gov It also serves as a starting material for N-halo saccharins through reactions with potassium bromide or chloride in the presence of Oxone® in water. nih.gov

Researchers have utilized sodium saccharin in more complex syntheses as well. It can be a building block in creating saccharin-1,2,3-triazole conjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating its utility in generating diverse molecular libraries. mdpi.com Furthermore, various derivatives like saccharin-N-sulfonic acid, N-formyl saccharin, and N-acyl saccharin have been synthesized, highlighting the versatility of the saccharin scaffold in organic chemistry. nih.govrsc.org

Purification Strategies

The purification of saccharin is a critical step in its manufacturing process to remove impurities, such as unreacted starting materials like o-toluenesulfonamide and by-products like p-sulfamoylbenzoic acid, which can affect the final product's quality and taste. google.com Effective purification is essential for meeting the stringent specifications required for food and pharmaceutical applications. nih.gov

Aqueous Alkaline Solution Methods for Salt Formation and Purification

A common and effective strategy for purifying crude saccharin involves its conversion into a water-soluble salt. google.com Saccharin in its acidic form (o-sulfobenzimide) is poorly soluble in water, whereas its salts are highly soluble. google.comatamanchemicals.com This difference in solubility is exploited during purification.

The crude, water-insoluble saccharin is added to an aqueous solution or slurry containing an alkaline material. google.com Common alkaline agents used for this purpose include sodium hydroxide, sodium carbonate, calcium hydroxide, and potassium hydroxide. google.comchemicalbook.com The reaction neutralizes the acidic saccharin, forming its corresponding water-soluble salt, such as sodium saccharin. chemicalbook.comgoogle.com

Saccharin (insoluble) + NaOH (in water) → Sodium Saccharin (soluble) + H₂O

Once the saccharin is dissolved as its soluble salt, the resulting aqueous solution can be treated to remove insoluble and colored impurities. google.com Activated carbon is often added to the solution to decolorize it and adsorb various organic impurities. google.com

Filtration and Crystallization Techniques for Product Isolation

Following the formation of the soluble saccharin salt and treatment with agents like activated carbon, the next step is to separate the purified product from the solution. This typically involves filtration followed by crystallization.

The solution is first filtered to remove any suspended solids, including the activated carbon and any insoluble impurities that were present in the crude starting material. google.com The clear, purified filtrate containing the dissolved sodium saccharin is then subjected to crystallization. chemicalbook.com

Crystallization can be induced by various methods. One common technique involves rapid cooling of the saturated solution, which decreases the solubility of sodium saccharin and causes it to crystallize out of the solution. chemicalbook.com Another method involves reprecipitating the acidic form of saccharin by acidifying the alkaline solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 1.5 to 2.5. google.comfao.org The precipitated pure saccharin can then be collected by filtration, washed with cold water, and subsequently converted back to sodium saccharin hydrate (B1144303) by neutralization with sodium hydroxide. chemicalbook.comfao.org The final crystalline product, often sodium saccharin dihydrate, is then dried to meet specifications. nih.govuspnf.com The crystal structure of sodium saccharin hydrate can be complex, with studies identifying different hydrated forms, including a dihydrate and a 15/8 hydrate. researchgate.net

Iii. Advanced Analytical Methodologies for Sodium Saccharin Hydrate Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of sodium saccharin (B28170) hydrate (B1144303) from complex mixtures and for the assessment of its purity. High-performance liquid chromatography and its variants are the most applicable methods for these purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the routine analysis of sodium saccharin hydrate. researchgate.net It is extensively used for quantitative determination in food, beverages, and pharmaceutical formulations, as well as for assessing the purity of the bulk substance. jasco-global.comsphinxsai.comnih.gov The method is valued for its simplicity, precision, and robustness, allowing for the separation of sodium saccharin from other additives and potential impurities. researchgate.netsphinxsai.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sodium saccharin hydrate. researchgate.netsielc.com Method development involves the careful optimization of several parameters to achieve efficient and reliable separation.

Column Selection : The stationary phase is a critical component. C18 bonded silica (B1680970) columns are frequently employed due to their hydrophobicity, which provides good retention and separation for saccharin. jasco-global.comsphinxsai.comglsciences.com Other reverse-phase columns, such as those with low silanol (B1196071) activity (e.g., Newcrom R1), are also utilized. sielc.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Common organic modifiers include acetonitrile (B52724) (MeCN) and methanol (B129727). jasco-global.comglsciences.comsielc.com The aqueous component is often a buffer, such as phosphate (B84403) buffer, or an acidic solution. jasco-global.comglsciences.com For instance, a mobile phase can be a mixture of methanol and a potassium phosphate buffer (e.g., 50 mM K₂HPO₄) containing phosphoric acid. glsciences.com Another common mobile phase is a binary eluent of 10% acetic acid in ultra-pure water. sphinxsai.com The pH of the mobile phase is adjusted to ensure the proper ionization state of the analyte for optimal retention and peak shape.

Flow Rate, Temperature, and Wavelength : These parameters are optimized to ensure good resolution and sensitivity within a reasonable analysis time. The flow rate is often set around 1.0 mL/min. jasco-global.comglsciences.com Column temperature is typically controlled, for example, at 40°C, to ensure reproducibility of retention times. jasco-global.com Detection is commonly performed using a UV detector, with the wavelength set at a maximum absorbance for saccharin, such as 230 nm or 254 nm. jasco-global.comsphinxsai.com

Table 1: Examples of RP-HPLC Method Parameters for Sodium Saccharin Analysis

ParameterMethod 1 jasco-global.comMethod 2 glsciences.comMethod 3 sphinxsai.com
Column CrestPak C18S (4.6 x 150 mm, 5 µm)Inertsil WP300 C18 (4.6 x 150 mm, 5 µm)Hypersil C-18
Mobile Phase 0.05 mol/L Phosphate buffer (pH 6.9) / Methanol (90/10)A) CH₃OH B) 50 mM K₂HPO₄ in (0.1% H₃PO₄ in H₂O)10% Acetic acid in ultra-pure water
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Temperature 40°CNot SpecifiedNot Specified
Detection (UV) 230 nmNot Specified254 nm
Injection Volume 10 µLNot Specified10 µL

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for both the identification and highly sensitive quantitation of sodium saccharin. For MS-compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Mass spectral acquisition is often performed in the negative ionization mode using techniques like electrospray ionization (ESI). researchgate.net

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method introduced for the accurate quantification of saccharin. researchgate.net This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of saccharin (e.g., ¹³C₁-sodium saccharin). researchgate.net By measuring the ratio of the native analyte to the labeled standard using Selected Ion Monitoring (SIM), highly accurate and precise quantification can be achieved, minimizing matrix effects. researchgate.net In a typical LC-MS analysis, saccharin is monitored at m/z 182 ([M-H]⁻) and its ¹³C₁ isotope analogue at m/z 183. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. researchgate.netijfmr.comrjptonline.org This enhancement is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures (up to 100 MPa or 15,000 psi). researchgate.netijfmr.com

The smaller particle size leads to a dramatic increase in chromatographic efficiency, allowing for much faster separations without sacrificing resolution. researchgate.net For the analysis of sodium saccharin and other additives in products like soft drinks, UPLC methods can reduce run times to less than 1.5 minutes. waters.com This high-throughput capability is highly beneficial for quality control environments where a large number of samples need to be analyzed. waters.com The use of smaller particle columns also makes UPLC suitable for fast analytical applications and can be adapted for pharmacokinetics studies. sielc.comsielc.com

The identification and characterization of impurities in bulk substances are critical for regulatory compliance and product quality. waters.com Preparative chromatography is a technique used to isolate these impurities in sufficient quantities for subsequent structural elucidation by other analytical methods. waters.comnih.gov

This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com Strategies to enhance the efficiency of impurity isolation include using large volume injections, which increases the amount of the impurity loaded onto the column, making its detection and collection easier. waters.com Additionally, employing focused gradients and columns with different selectivities can improve the resolution between the main compound and closely eluting impurities, facilitating a more effective isolation process. waters.com Once isolated, the impurities can be characterized using spectroscopic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

Spectroscopic and Diffraction Techniques

While chromatography is essential for separation and quantification, spectroscopic and diffraction techniques are indispensable for the structural characterization and solid-state analysis of sodium saccharin hydrate.

Spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy are valuable for studying the molecular structure and interactions of sodium saccharin hydrate. FT-IR can detect shifts in vibrational frequencies, which can indicate the formation of co-crystals or changes in hydrogen bonding networks during processes like hydration or dehydration. researchgate.netmdpi.com This makes it a useful tool for differentiating between various solid forms, such as hydrates and their corresponding anhydrous counterparts. mdpi.com

Diffraction methods are powerful tools for investigating the crystal structure of organic hydrates. mdpi.com X-ray Diffraction (XRD) is a key technique for analyzing the crystalline nature of sodium saccharin hydrate. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze bulk crystalline material. The resulting diffraction pattern serves as a unique fingerprint for a specific crystal form, allowing for the differentiation between anhydrides and various hydrates. researchgate.netrigaku.com PXRD is also instrumental in monitoring phase transitions that may occur under different conditions of temperature and humidity. mdpi.comrigaku.com

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed three-dimensional information about the molecular structure, conformation, and packing within the crystal lattice. mdpi.com It is a definitive method for determining the precise arrangement of atoms and the hydrogen bonding network in the crystal structure of a hydrate. mdpi.com

Combined techniques, such as simultaneous XRD-Differential Scanning Calorimetry (XRD-DSC), allow for the concurrent analysis of structural changes and thermal events, providing deeper insights into dehydration processes and the stability of hydrated forms. rigaku.com

X-ray Diffraction (XRD) for Polymorphic and Structural Analysis

X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of sodium saccharin hydrate, providing fundamental insights into its crystal structure and polymorphic forms. This technique has been instrumental in identifying and differentiating the various crystalline forms of sodium saccharin, which can exist as an anhydrate, a 2/3 hydrate (triclinic), and a 15/8 hydrate (monoclinic) researchgate.netnih.gov.

The analysis of powder XRD patterns allows for the definitive identification of these different phases. Each polymorphic and hydrated form exhibits a unique diffraction pattern, characterized by a specific set of diffraction peaks at distinct 2θ angles. For instance, studies have shown that co-crystals of theophylline (B1681296) and sodium saccharin dihydrate present characteristic peaks at 2θ angles of 5.58°, 12.32°, 17.48°, 26.86°, 27.4°, and 28.84°, which are absent in the diffractograms of the individual components semanticscholar.org. This demonstrates XRD's utility in identifying the formation of new crystalline structures.

Furthermore, XRD is crucial for monitoring structural changes that occur during processes such as dehydration. By analyzing the XRD patterns at different temperatures, researchers can observe the transformation from one crystalline form to another, providing a deeper understanding of the material's stability and phase transitions researchgate.netnih.gov. The combination of XRD with thermal analysis methods like DSC allows for a comprehensive evaluation of polymorphic transformations scispace.com.

Table 1: Characteristic XRD Peaks for Theophylline-Sodium Saccharin Dihydrate Co-crystals
2θ Angle (°)
5.58
12.32
17.48
26.86
27.4
28.84

Infrared (IR) Absorption Spectrophotometry for Molecular Characterization

Infrared (IR) Absorption Spectrophotometry is a powerful technique for the molecular characterization of sodium saccharin hydrate. It provides detailed information about the functional groups present in the molecule and the nature of the chemical bonds, including those involving water of hydration.

The IR spectrum of sodium saccharin hydrate displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Key spectral regions include those for C=O (carbonyl), S=O (sulfonyl), and C-N stretching vibrations. For instance, the IR spectrum of pure sodium saccharin shows significant bands corresponding to ring stretching at approximately 1585 and 1458 cm⁻¹, and asymmetrical and symmetrical –SO₂– stretching vibrations at 1336, 1257, and 1149 cm⁻¹ anu.edu.au. A band for carbonyl bending can be observed around 748 cm⁻¹ anu.edu.au.

Crucially, IR spectroscopy can distinguish between the hydrated and anhydrous forms of sodium saccharin. The presence of water of hydration gives rise to characteristic O-H stretching and H-O-H bending vibrations, typically in the regions of 3500-3700 cm⁻¹ and around 1600 cm⁻¹, respectively. Changes in the hydration state of the molecule can be monitored by observing shifts or the appearance/disappearance of these bands wikipedia.org. This makes IR spectroscopy a valuable tool for studying dehydration and hydration processes.

Table 2: Key IR Absorption Bands for Sodium Saccharin
Wavenumber (cm⁻¹)Vibrational Assignment
1585, 1458Ring Stretching
1336, 1257, 1149-SO₂-N- Stretching (asymmetrical and symmetrical)
968Saccharinate Ion Asymmetrical Absorption
748Carbonyl Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Assays

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used analytical technique for the quantitative determination of sodium saccharin hydrate in various samples. This method is based on the principle that the saccharin molecule absorbs light in the UV region of the electromagnetic spectrum.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of saccharin in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies have demonstrated that this method is precise, simple, and accurate for the determination of saccharin in pharmaceutical and cosmetic preparations nist.gov.

Derivative spectrophotometry, which involves calculating the first or higher-order derivatives of the absorbance spectrum, can be employed to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the accuracy and sensitivity of the assay nist.gov. For instance, second and fourth-order derivative UV spectrophotometry have been successfully applied for the quantitative analysis of saccharin, with a linear concentration range of 28.0-98.0 µg/mL in 0.1 M sodium hydroxide (B78521) solution being reported.

Diffuse Reflectance Spectroscopy for Solid-State Analysis

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a valuable technique for the solid-state analysis of pharmaceutical compounds, including hydrates like sodium saccharin hydrate. This method is particularly useful for examining powdered samples without the need for extensive sample preparation.

DRIFTS measures the diffusely scattered infrared radiation from a sample, which contains absorption information similar to that obtained from traditional transmission IR spectroscopy. A key advantage of DRIFTS is its high sensitivity to surface characteristics and its ability to analyze opaque or highly scattering samples.

In the context of sodium saccharin hydrate, DRIFTS can be employed to monitor changes in the hydration state. The technique is sensitive to the presence of water molecules and can detect the formation of hydrogen bonds between the anhydrous drug substance and crystalline water nih.gov. Specifically, the absorption bands in the 3500-3700 cm⁻¹ region, corresponding to the O-H stretching of crystal water, can provide clear evidence of hydration or dehydration processes nih.gov. This makes DRIFTS a powerful tool for assessing the physical stability of sodium saccharin hydrate and for detecting subtle changes in its solid-state form, which might not be readily detectable by other methods like PXRD nih.gov.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physical and chemical properties of sodium saccharin hydrate as a function of temperature. These methods provide critical information on its thermal stability, dehydration processes, and polymorphic transitions.

Thermogravimetry (TG) for Dehydration and Thermal Behavior Studies

Thermogravimetry (TG) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For sodium saccharin hydrate, TG is primarily used to study its dehydration and thermal decomposition behavior.

TG analysis of the different hydrated forms of sodium saccharin reveals distinct mass loss steps corresponding to the loss of water molecules. For example, the 15/8 hydrate shows a mass loss of approximately 14.0% in the temperature range of 25–160 °C, which corresponds to the loss of its water of hydration nih.gov. The 2/3 hydrate exhibits a mass loss of about 5.42% between 110–140 °C nih.gov. These experimentally observed mass losses are in close agreement with the calculated theoretical values.

Beyond dehydration, TG curves also provide information about the thermal decomposition of the compound at higher temperatures. For sodium saccharin, decomposition typically occurs in the range of 400–800 °C nih.gov. The final residue at 800 °C is sodium sulfate (B86663), and the mass of this residue can be used to confirm the initial purity of the sample nih.govwikipedia.org.

Table 3: Thermogravimetric Data for Polymorphic Forms of Sodium Saccharin
Polymorphic FormProcessTemperature Range (°C)Mass Loss (%)
15/8 HydrateDehydration25–16014.0
2/3 HydrateDehydration110–1405.42
AnhydrateDecomposition400–80055.2

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphic Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is highly effective for investigating phase transitions, such as melting and polymorphic transformations, in sodium saccharin hydrate.

DSC curves of sodium saccharin's hydrated forms show endothermic peaks corresponding to dehydration. For the 15/8 hydrate, two endothermic events related to water loss are observed, with DTA peaks at 49 °C and 130 °C nih.gov. The 2/3 hydrate shows a single endothermic dehydration peak at 131.6 °C nih.gov.

DSC is also instrumental in studying the relationships between different polymorphic forms. Research has established that the monoclinic (15/8 hydrate) and triclinic (2/3 hydrate) forms constitute an enantiotropically related polymorphic system nih.gov. At approximately 82 °C, the 15/8 hydrated monoclinic form converts to the 2/3 hydrated triclinic form, which is the more thermodynamically stable form at room temperature nih.gov. The anhydrous form of sodium saccharin exhibits a melting endotherm at around 357.3 °C nih.gov.

Table 4: DSC Peak Temperatures for Polymorphic Forms of Sodium Saccharin
Polymorphic FormEventDTA/DSC Peak Temperature (°C)
15/8 HydrateDehydration49.1 (Endo), 128.5 (Endo)
2/3 HydrateDehydration131.6 (Endo)
AnhydrateMelting357.3 (Endo)

Compound Names

Table 5: List of Chemical Compounds
Compound Name
Sodium saccharin hydrate
Sodium saccharin
Theophylline
Sodium sulfate

Volumetric and Electrochemical Characterization

Volumetric and electrochemical analyses are crucial in understanding the behavior of sodium saccharin hydrate in various systems, from simple aqueous solutions to complex electrochemical cells. These methods provide insight into molecular interactions, material properties, and practical applications in energy storage.

The volumetric properties of sodium saccharin hydrate in aqueous solutions offer significant insights into solute-solvent and solute-solute interactions. ucl.ac.uknih.gov The apparent molar volume (Vϕ) and the partial molar volume at infinite dilution (V⁰ϕ) are key thermodynamic parameters derived from precise density measurements of solutions at various concentrations and temperatures. nih.gov

Positive V⁰ϕ values for sodium saccharin in water indicate strong solute-solvent (sodium saccharin-water) interactions. nih.gov Studies have shown that the apparent molar volume of sodium saccharin in water increases with rising temperature. nih.gov For instance, the experimentally determined partial molar volumes of sodium saccharin in water have been reported as follows nih.gov:

Temperature (K)Partial Molar Volume (V⁰ϕ) x 10⁻⁶ (m³·mol⁻¹)
298.15111.725
303.15112.256
308.15112.793
313.15113.846

These positive values and their increase with temperature suggest that sodium saccharin acts as a "structure maker" in aqueous solutions. nih.gov Furthermore, the solute-solute interactions, characterized by the experimental slope (Sv) from Masson's equation, are typically weaker than the solute-solvent interactions in these systems. ucl.ac.uknih.gov

The McMillan–Mayer theory of solutions provides a framework for quantifying interactions between solute and co-solute molecules in a solvent. nih.gov The partial molar volumes of transfer (ΔtrsV⁰ϕ) from water to an aqueous solution containing a co-solute can be used to calculate volumetric interaction coefficients, such as the doublet (VAB) and triplet (VABB) interaction coefficients. These coefficients represent the interactions between one solute molecule (A, e.g., sodium saccharin) and one or two co-solute molecules (B, e.g., fructose), respectively. nih.gov

In a study of sodium saccharin in aqueous fructose (B13574) solutions, the following interaction coefficients were determined nih.gov:

Temperature (K)Doublet Interaction Coefficient (VAB)Triplet Interaction Coefficient (VABB)
298.150.849-0.803
303.151.317-1.747
308.151.191-2.3237
313.152.065-2.899

The positive VAB values suggest strong interactions between the sodium saccharin and the fructose co-solute, specifically between the Na+ ion of sodium saccharin and the hydrophilic groups of fructose. nih.govresearchgate.net The negative VABB values indicate that the interactions involving three molecules are less favorable.

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of sodium saccharin. eurekalert.orgresearchgate.net Studies using a glassy carbon electrode (GCE) modified with carbon nanotubes (CNT) have successfully identified the electrochemical behavior of sodium saccharin in various aqueous electrolytes. eurekalert.org

The choice of supporting electrolyte significantly influences the redox current peaks. In one study, 1 M Sodium sulfite (B76179) (Na₂SO₃) was identified as the most effective electrolyte for enhancing the redox peaks of a 0.01 mM sodium saccharin solution. eurekalert.org Key electrochemical parameters determined through CV include the potential peak separation (Epa-Epc) and the ratio of anodic to cathodic peak currents (Ipa/Ipc), which provide information about the reversibility and kinetics of the electrochemical reaction. For sodium saccharin, a peak separation of approximately 100 mV and a current ratio near 1 have been observed, alongside the determination of the diffusion coefficient at different scan rates. eurekalert.org

A significant application of sodium saccharin in electrochemistry is its use as an electrolyte additive to stabilize zinc metal anodes in rechargeable aqueous zinc-ion batteries. researchgate.net Zinc anodes are promising for energy storage due to their high capacity and low cost, but they suffer from the formation of dendrites during the plating process, which can cause short circuits and battery failure. researchgate.netresearchgate.net

The saccharin anion, dissociated from sodium saccharin in the electrolyte, acts as a "traffic assistant" for Zn²⁺ ions. researchgate.netresearchgate.net It guides a uniform and even deposition of zinc, effectively suppressing dendrite growth and mitigating side reactions like corrosion and hydrogen evolution. researchgate.net The use of sodium saccharin as a low-concentration additive (less than 1 g/L) has led to remarkable improvements in battery performance researchgate.netresearchgate.net:

Enhanced Cycle Life: Zinc symmetrical batteries with the additive have demonstrated extremely long cycle lives, exceeding 3800 hours at a current density of 5 mA/cm². researchgate.netresearchgate.net

High Capacity Retention: A full cell coupled with an activated carbon electrode maintained 86.4% of its capacity after 8000 cycles at 5 mA/cm². researchgate.netresearchgate.net

This interfacial modification approach is considered a promising strategy to overcome the primary obstacles hindering the practical application of advanced zinc batteries. researchgate.netresearchgate.net

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the effects of chemical compounds at both the material and cellular levels.

Time-lapse microscopy is a powerful method for analyzing the dynamic processes of living cells over time, particularly in response to chemical treatments. nih.gov However, based on the available research, the specific application of time-lapse microscopy to study the cellular response to sodium saccharin hydrate is not extensively documented. While the technique is widely employed to evaluate the effects of various compounds on cell behavior and fate, dedicated studies focusing on sodium saccharin hydrate have not been identified in the searched literature. nih.gov In other fields, such as electrochemistry, in situ optical microscopy has been used to visualize the suppression of zinc dendrite growth in real-time when sodium saccharin is present in the electrolyte, confirming its role in guiding uniform metal deposition. researchgate.net

Microscopic Characterization of Coating Structures

Microscopic analysis is a fundamental methodology for characterizing the morphological and structural attributes of coatings that incorporate sodium saccharin hydrate. Techniques such as Scanning Electron Microscopy (SEM) are pivotal in elucidating the influence of this compound on the microstructural properties of various coating systems, particularly in the field of electrodeposition. researchgate.netresearchgate.net Research indicates that the addition of sodium saccharin hydrate to plating baths has a significant impact on the resulting coating's morphology and structural integrity. researchgate.net

In the electrodeposition of alloy coatings, sodium saccharin hydrate acts as a grain refiner and a stress reducer. researchgate.net SEM observations have consistently revealed that its presence leads to the formation of finer grains and a more regular, uniform, and compact structure. researchgate.netresearchgate.net For instance, in cobalt-iron (CoFe) alloy deposits, sodium saccharin hydrate promotes the growth of fine grains, contributing to a shiny, bright, and adherent coating. researchgate.net Similarly, its use in nickel-tungsten (Ni-W) and nickel-chromium (Ni-Cr) alloy fabrication results in a profound impact on the surface morphology, enhancing hardness and producing a smoother, more uniform surface texture. researchgate.net The addition of sodium saccharin can also suppress the formation of microcracks, which are often observed in coatings deposited without it. researchgate.net

Spectroscopic and microscopic characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) films electrosynthesized with sodium saccharin as a supporting electrolyte revealed a regular and compact nodule-like structure. researchgate.net These detailed microstructural analyses are crucial for understanding how sodium saccharin hydrate modifies the crystallization process and final architecture of the coating, which in turn dictates its functional properties.

The following table summarizes key research findings on the microscopic characterization of coatings containing sodium saccharin hydrate.

Table 1: Summary of Microscopic Characterization of Coatings with Sodium Saccharin Hydrate

Coating Type Microscopic Technique Key Research Findings
Nickel-Tungsten (Ni-W) Alloy Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD) The presence of sodium saccharin has a profound impact on coating morphology, enhances tungsten content, and leads to finer grain size. researchgate.net
Nickel-Chromium (Ni-Cr) Alloy Scanning Electron Microscopy (SEM) Suppresses microcracks common in saccharin-free coatings; results in a smoother and more uniform surface texture. researchgate.net
Cobalt-Iron (CoFe) Alloy Scanning Electron Microscopy (SEM) Promotes the growth of fine grains, resulting in a shiny, bright, adherent coating with a more regular structure. researchgate.net

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Spectroscopic and Microscopic Techniques | Reveals a regular and compact nodule-like structure when sodium saccharin is used as a supporting electrolyte. researchgate.net |

Iv. Mechanistic Biological Interactions of Sodium Saccharin

Taste Perception Mechanisms

The perception of sodium saccharin's taste is a multifaceted process involving direct interactions with specific taste receptors on the tongue and other tissues. This interaction is not limited to a singular taste modality, which explains the compound's characteristic sweet taste accompanied by a bitter or metallic aftertaste.

The sweet taste of sodium saccharin (B28170) is primarily mediated through its interaction with the T1R2/T1R3 sweet taste receptors. These receptors, belonging to the T1R family of G protein-coupled receptors, are expressed in taste receptor cells on the tongue. When sodium saccharin binds to the T1R2/T1R3 heterodimer, it initiates a downstream signaling cascade that results in the perception of sweetness. The activation of these receptors by saccharin occurs at low concentrations.

In addition to its sweet-eliciting properties, sodium saccharin also activates members of the T2R family of bitter taste receptors. Specifically, research has identified hTAS2R43 and hTAS2R44 as the human bitter taste receptors that are activated by saccharin at concentrations that are known to produce a bitter taste nih.govjneurosci.orgcabidigitallibrary.orgresearchgate.netsigmaaldrich.com. The activation of these T2R receptors is believed to be responsible for the often-reported bitter or metallic aftertaste associated with saccharin consumption. Functional expression experiments have shown that these bitter taste receptors are expressed in the taste papillae of the tongue nih.govjneurosci.orgcabidigitallibrary.orgresearchgate.netsigmaaldrich.com. Interestingly, at higher concentrations, saccharin can act as an antagonist to the T1R2/T1R3 sweet taste receptor, which may also contribute to its complex taste profile nih.gov.

The interaction of saccharin with taste receptors is not limited to the oral cavity. The expression of T1R and T2R receptors has been identified in various extra-oral tissues, suggesting that saccharin may have physiological effects beyond taste perception.

Interaction of Sodium Saccharin with Taste Receptors
Taste Receptor FamilySpecific Receptors Activated by SaccharinPerceived TasteConcentration Dependence
T1R (Sweet)T1R2/T1R3SweetActivated at low concentrations
T2R (Bitter)hTAS2R43, hTAS2R44Bitter/Metallic AftertasteActivated at concentrations that elicit a bitter taste

The taste perception of sodium saccharin is also influenced by its molecular interactions within an aqueous environment, both with water molecules and with other dissolved substances (cosolutes). Volumetric and viscometric studies of aqueous solutions containing sodium saccharin and monosaccharides or disaccharides have provided insights into these interactions.

Research on the interactions between D-(+)-maltose monohydrate and aqueous sodium saccharin has indicated the presence of substantial interactions between the hydrophilic groups of the sugar and the sodium ion (Na+) of the saccharin salt ijcr.inforesearchgate.netijcr.info. These are classified as hydrophilic-ionic interactions. Additionally, hydrophobic-ionic interactions can occur between the saccharin ion and hydrophobic groups of the cosolute. In the studied systems, hydrophilic-ionic interactions were found to be predominant, contributing positively to the transfer volume of the solute ijcr.inforesearchgate.net. The negative values of the temperature dependence of the Jones-Dole B-coefficient (dB/dT) suggest that sodium saccharin acts as a structure-maker in aqueous solutions with these cosolutes ijcr.inforesearchgate.netijcr.info.

These molecular interactions are crucial as they can affect the availability and orientation of the saccharin molecule for binding to taste receptors, thereby influencing the perceived taste intensity and quality. The "co-sphere overlap model" helps to explain these interactions, where the overlap of hydration co-spheres around the solute and cosolute molecules leads to changes in the thermodynamic properties of the solution ijcr.info.

Types of Molecular Interactions of Sodium Saccharin in Aqueous Solutions with Cosolutes
Interaction TypeInteracting MoietiesEffect on Transfer Volume
Hydrophilic-ionicHydrophilic groups of cosolute and Na+ ion of saccharinPositive contribution
Hydrophobic-ionicHydrophobic groups of cosolute and saccharin ionNegative contribution

To mitigate the bitter aftertaste of sodium saccharin, it is frequently used in combination with other sweeteners and flavor compounds. This practice is a key area of research in sensory science and flavor enhancement. The blending of saccharin with other non-nutritive sweeteners often results in a synergistic effect, where the sweetness intensity of the mixture is greater than the sum of the individual components, and the undesirable aftertastes are masked.

Commonly, saccharin is mixed with cyclamate and aspartame. These blends are formulated to create a more sugar-like taste profile by reducing the perception of bitterness. Research has also explored the use of specific compounds that can inhibit the bitter taste receptors activated by saccharin. For instance, compounds like menthols and (R)-(-)-carvone have been shown to reduce the response of TAS2R31-expressing cells to saccharin, indicating their potential as bitterness blockers.

Microbiome Modulation

Beyond its role in taste perception, sodium saccharin can also interact with and modulate the composition of the gut microbiome. As a portion of ingested saccharin is not absorbed in the upper gastrointestinal tract, it can reach the colon and influence the resident microbial communities.

Numerous studies have demonstrated that the consumption of sodium saccharin can lead to alterations in the gut microbiota. In vivo studies in animal models have shown that oral intake of saccharin can reduce the fecal bacterial load nih.govijcr.infosemanticscholar.org. This suggests that saccharin may possess bacteriostatic properties, inhibiting the growth of certain bacterial species nih.govijcr.info.

Reported Effects of Sodium Saccharin on Gut Microbiome
ParameterObserved EffectPotential Consequence
Fecal Bacterial LoadReductionInhibition of bacterial growth
Microbiome CompositionAlteration (Dysbiosis)Shift in the balance of bacterial species
Specific Bacterial GeneraDecrease in Bacteroides and ClostridialesPotential impact on metabolic functions

Impact on Intestinal Barrier Function

Sodium saccharin's interaction with the intestinal barrier—a critical interface for nutrient absorption and defense against pathogens—has been the subject of varied research findings. In vitro studies using Caco-2 cell monolayers, a common model for the intestinal epithelium, have shown that saccharin can increase paracellular permeability. nih.govmdpi.com This effect is associated with a decrease in transepithelial electrical resistance (TEER), indicating a compromised barrier integrity. nih.gov

The mechanism behind this disruption may involve the tight junction proteins that regulate the space between epithelial cells. researchgate.net Research has indicated that saccharin exposure can reduce the levels of claudin-1, a key tight junction protein. nih.gov This reduction is potentially mediated by the activation of nuclear factor-κB (NF-κB), which leads to the ubiquitination and subsequent degradation of claudin-1. nih.govresearchgate.net At high concentrations, saccharin has also been found to induce apoptosis and cell death in intestinal epithelial cells. mdpi.com

Conversely, other studies have reported different outcomes. In an in vivo study on mice, oral saccharin intake did not appear to obviously affect the intestinal barrier, even while it altered the gut microbiome composition. medchemexpress.comnih.gov Another study involving guinea pigs suggested that saccharin supplementation improved the morphology and barrier function of the ileal villus. nih.gov Specifically, it was observed that the mRNA expressions of the tight junction proteins ZO1 and claudin-1 were significantly higher in the group receiving saccharin. nih.gov These conflicting results highlight the complexity of saccharin's effects, which may vary depending on the model system, concentration, and duration of exposure.

Study Model Key Findings on Intestinal Barrier Reported Molecular Changes
Caco-2 Cells (in vitro)Increased paracellular permeability; Decreased transepithelial electrical resistance (TEER). nih.govmdpi.comReduced levels of claudin-1 protein via NF-κB activation and ubiquitination. nih.govresearchgate.net
Mice (in vivo)No obvious effect on the intestinal barrier. medchemexpress.comnih.govN/A
Guinea Pigs (in vivo)Improved morphology and barrier function of the ileal villus. nih.govIncreased mRNA expression of tight junction proteins ZO1 and claudin-1. nih.gov

Cellular and Molecular Effects on Pathogens

Recent research has illuminated the potent antimicrobial properties of sodium saccharin, demonstrating its ability to inhibit the growth of a range of clinically relevant pathogens, including both Gram-negative and Gram-positive bacteria. embopress.orgembopress.orgbrunel.ac.uk Its efficacy has been observed in a dose-dependent manner against multidrug-resistant (MDR) pathogens such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.govnews-medical.net The mechanisms underpinning this antimicrobial activity are multifaceted, involving direct interference with bacterial cell structure and essential life processes. embopress.orgsemanticscholar.org

Pathogen Observed Effect of Sodium Saccharin Effective Concentration for >70% Growth Inhibition
Escherichia coliDose-dependent growth inhibition. nih.govnews-medical.net2% nih.govnews-medical.net
Staphylococcus aureusDose-dependent growth inhibition. nih.govnews-medical.net2% nih.govnews-medical.net
Klebsiella pneumoniaeDose-dependent growth inhibition. nih.govnews-medical.net2% nih.govnews-medical.net
Acinetobacter baumanniiDose-dependent growth inhibition. nih.govnews-medical.net2% nih.govnews-medical.net
Pseudomonas aeruginosaDose-dependent growth inhibition. nih.govnews-medical.net6% nih.govnews-medical.net

Growth Inhibition Mechanisms in Clinically Relevant Pathogens

A primary mechanism of saccharin-induced bacterial cell death is through the induction of physical deformities in the cell envelope. embopress.orgembopress.orgnih.gov Time-lapse microscopy of E. coli treated with saccharin reveals that the compound triggers the formation of membrane bulges, which often emerge from the central region of the cell. news-medical.net These bulges grow over time, preceding a catastrophic failure of the cell envelope that ultimately leads to cell lysis and death. embopress.orgsemanticscholar.orgbrunel.ac.uk This process of bulge-mediated lysis is a key lethal event superseding other cellular effects caused by saccharin. embopress.orgnih.gov The formation of these bulges is indicative of a severe disruption of cell wall integrity and the inability of the cell to maintain its normal shape and withstand internal turgor pressure. nih.govclarku.edu

Saccharin significantly interferes with bacterial DNA replication dynamics. embopress.orgbrunel.ac.uknih.govsemanticscholar.org Rather than halting DNA synthesis altogether, exposure to saccharin leads to an abnormal accumulation of multiple replicating chromosomes. news-medical.net Studies have shown a substantial increase in the number of replication origins (ori) and termination (ter) foci within treated bacterial cells. news-medical.net This suggests that while chromosome replication can still be initiated, the normal progression and segregation of DNA are disrupted. news-medical.netscilit.comresearcher.life Furthermore, saccharin appears to induce DNA synthesis through repair-associated pathways, independent of the canonical origin of replication. news-medical.net This is supported by findings that show an increase in DNA synthesis even under conditions where origin-dependent replication is inhibited. news-medical.net

Disruption of Bacterial Cell Envelope Stability

The various cellular effects of saccharin converge on a central theme: the disruption of the bacterial cell envelope's stability. embopress.orgbrunel.ac.uknih.govsemanticscholar.org The cell envelope, comprising the cell wall and membranes, is essential for maintaining cell shape, protecting against osmotic stress, and acting as a selective barrier. nih.gov Saccharin compromises this barrier, as evidenced by the formation of bulges and subsequent lysis. embopress.orgbrunel.ac.uk This disruption also increases the permeability of the cell envelope to other substances. embopress.orgembopress.orgnih.gov This disruption of the cell envelope as a barrier facilitates greater penetration of antibiotics, which can overwhelm native resistance mechanisms in multidrug-resistant bacteria. embopress.orgnih.gov

Modulation of Bacterial Virulence Factors

Recent research has illuminated the role of sodium saccharin hydrate (B1144303) in modulating factors that contribute to bacterial pathogenicity. These virulence factors are essential for bacteria to establish infections and persist within a host.

Sodium saccharin has been shown to impede bacterial motility, a key virulence phenotype linked to host colonization. nih.gov Specifically, it demonstrates a dose-dependent inhibitory effect on the twitching motility of Acinetobacter baumannii. nih.gov Twitching motility is a form of surface-based movement mediated by type IV pili, which is crucial for biofilm formation and pathogenesis in several bacterial species. nih.gov Notably, this inhibition by saccharin occurs at sub-inhibitory concentrations (1% and below), highlighting its potential as an anti-virulence agent against multidrug-resistant (MDR) pathogens like A. baumannii. nih.gov

Sodium saccharin exhibits significant activity against biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix that protects them from antibiotics and host immune responses. brunel.ac.uk It has been shown to both inhibit the formation of new biofilms and disrupt established, mature ones. nih.govnews-medical.net This activity has been observed against both single-species and more clinically relevant polymicrobial biofilms. nih.govnews-medical.net

In studies involving single-species biofilms, saccharin demonstrated a dose-dependent inhibition of biofilm formation for pathogens such as A. baumannii and Pseudomonas aeruginosa. nih.gov At a concentration of 2%, saccharin was found to inhibit biofilm formation by more than 91% for both of these pathogens. news-medical.net Furthermore, it can disrupt pre-formed, mature biofilms. An 8% saccharin solution resulted in a 30% reduction in the biomass of an established A. baumannii biofilm and an 81% reduction for P. aeruginosa. nih.gov

Regarding polymicrobial communities, which are common in chronic infections, saccharin also shows inhibitory and disruptive capabilities. nih.govnews-medical.net In a polymicrobial model containing P. aeruginosa, A. baumannii, and Staphylococcus aureus, a 1% saccharin solution reduced de novo biofilm formation by 28%, while an 8% solution reduced the biomass of an established polymicrobial biofilm by 55%. nih.gov

Table 1: Effect of Sodium Saccharin on Biofilm Formation and Disruption

Bacterial Species Biofilm Type Saccharin Concentration Effect Percentage Reduction Source
A. baumannii & P. aeruginosa Single-species 2% Inhibition >91% news-medical.net
A. baumannii Single-species (Established) 8% Disruption 30% nih.gov
P. aeruginosa Single-species (Established) 8% Disruption 81% nih.gov
Polymicrobial Polymicrobial 1% Inhibition 28% nih.gov
Polymicrobial Polymicrobial (Established) 8% Disruption 55% nih.gov

Synergistic Effects with Antibiotics

Beyond its direct impact on virulence factors, sodium saccharin demonstrates synergistic effects when used in combination with conventional antibiotics, potentially offering a strategy to combat antimicrobial resistance.

A significant finding is the ability of sodium saccharin to re-sensitize MDR pathogens to last-resort antibiotics. nih.govnews-medical.net By disrupting the bacterial cell envelope, saccharin increases its permeability. news-medical.netsciencealert.com This damage to the bacterial wall allows antibiotics, which might otherwise be ineffective, to penetrate the cell and overwhelm the bacterium's resistance mechanisms. brunel.ac.uksciencealert.com This mechanism has been specifically demonstrated in carbapenem-resistant A. baumannii, which was re-sensitized to the antibiotic meropenem (B701) in the presence of saccharin. news-medical.net

The mechanism by which saccharin damages the bacterial cell envelope appears to mimic the action of a major class of antibiotics. Transcriptomic analysis of Escherichia coli exposed to saccharin revealed the activation of pathways similar to those triggered by β-lactam antibiotics. nih.gov The morphological changes induced by saccharin in bacteria—including cellular filamentation, the formation of bulges on the cell membrane, and eventual cell lysis—are remarkably similar to the effects of peptidoglycan-targeting β-lactam antibiotics. nih.govnews-medical.net This suggests that bacteria may respond to saccharin as if they are under attack from this class of antibiotics. nih.gov

Endocrine and Reproductive System Interactions

Studies in animal models suggest that sodium saccharin can interact with the endocrine and reproductive systems, with observed effects differing between males and females.

In female rats, daily exposure to sodium saccharin has been associated with adverse biological effects on the ovaries. researchgate.net These effects include an increased percentage of abnormal estrous cycles and a higher number of ovarian cysts. researchgate.net Furthermore, elevated serum progesterone (B1679170) levels were observed in saccharin-treated groups. researchgate.net

In male animal models, high doses of sodium saccharin have been shown to have potential adverse effects on the testes and epididymis. nih.gov Research in mice has indicated that high-dose saccharin consumption is linked to a decline in reproductive hormone levels, as well as injuries to the testis and sperm. oup.com Specific findings include a reduction in sperm count, motility, and normal morphology. nih.gov Additionally, a significant increase in sperm DNA fragmentation and apoptosis has been documented in mice following saccharin consumption. nih.gov One study in guinea pigs noted that a high dose of sodium saccharin exerted adverse morphological influences on the testis and epididymis, including a marked reduction in the number of Leydig cells, Sertoli cells, and germ cells. nih.gov

Table 2: Summary of Sodium Saccharin Interactions with the Endocrine and Reproductive System in Animal Models

Sex Animal Model Observed Effects Source
Female Rat Increased abnormal estrous cycles, augmented ovarian cysts, elevated serum progesterone. researchgate.net
Male Mouse Decreased sperm count, motility, and normal morphology; increased sperm DNA fragmentation and apoptosis; decline in reproductive hormones; testis and sperm injuries. oup.comnih.gov
Male Guinea Pig Adverse morphological changes in testis and epididymis; reduced number of Leydig, Sertoli, and germ cells. nih.gov

Effects on Testicular Biologic Functions

Sodium saccharin hydrate has been observed to exert dose-dependent effects on the biological functions of the testes. Research indicates that high doses of sodium saccharin can lead to detrimental changes in testicular histology and sperm quality, while low to middle doses may have different or even stimulatory effects on certain testicular parameters. nih.govoup.com

Histological examination of testicular tissue after exposure to high-dose sodium saccharin has revealed significant damage to the seminiferous tubules. oup.com This includes the exfoliation of wide-area seminiferous epithelial cells, such as spermatids and pachytene spermatocytes, from the basal layer of the tubules. oup.com Additionally, clusters of discohesive spermatogenic cells have been observed in the lumen of the seminiferous tubules. oup.com In some studies, high-dose sodium saccharin markedly reduced the number of Leydig cells and resulted in very few germ cells and Sertoli cells. biorxiv.org

The impact of sodium saccharin on sperm quality has also been documented. High-dose exposure in mice has been associated with a significant decrease in total sperm number when compared to control groups and those receiving low or middle doses of saccharin. oup.com Furthermore, high doses have been shown to decrease sperm viability and motility, with a notable reduction in the number of rapid sperm and a significant increase in the number of immotile sperm. oup.comnih.gov One study on mice reported a significant decrease in sperm count from 17.70 (±1.11) x 10^6/ml in the control group to 12.80 (±2.79) x 10^6/ml in the saccharin-treated group. nih.govresearchgate.net The same study also observed a significant reduction in sperm motility and normal morphology. nih.govresearchgate.net

Conversely, studies have reported that low and middle doses of sodium saccharin were associated with an increase in testis weight. nih.gov This was linked to the up-expression of molecules involved in testicular sweet taste and steroidogenesis. nih.gov

Table 1: Effects of Sodium Saccharin on Sperm Parameters in Mice

This table summarizes the findings from a study by Rahimipour et al. (2014) on the effects of sodium saccharin (0.2% w/v in distilled water for 35 days) on various sperm parameters in adult mice.

ParameterControl Group (Mean ± SD)Saccharin-Treated Group (Mean ± SD)P-value
Sperm Count (10⁶/ml)17.70 ± 1.1112.80 ± 2.79p=0.003
Total Motility (%)74.0057.00p=0.000
Normal Morphology (%)77.00 ± 6.4063.85 ± 6.81p=0.001

Influence on Male Reproductive Hormones (e.g., testosterone (B1683101), E2, LH)

Sodium saccharin hydrate has been shown to influence the levels of key male reproductive hormones, including testosterone, estradiol (B170435) (E2), and luteinizing hormone (LH), in a dose-dependent manner. oup.com

High-dose administration of sodium saccharin in mice resulted in the lowest observed concentrations of testosterone. oup.com This decline in reproductive hormone levels at high doses is associated with the suppression of testicular taste receptor type 1 subunit 3 (T1R3) and G protein alpha-gustducin (Gα), as well as steroidogenic-related factors. nih.gov In another study on rats, a highly significant decrease in testosterone levels was observed in the sodium saccharin-treated group compared to the control group. ekb.eg

Similarly, high-dose saccharin-treated mice exhibited a lower level of estradiol (E2). oup.com Fetal and neonatal exposure to sodium saccharin has also been shown to lead to lower estradiol concentrations in male offspring. biorxiv.org

The effects on luteinizing hormone (LH) appear to be more complex. In one study, the LH concentrations in the middle-dose saccharin group were higher than in the high-dose saccharin group. oup.com This suggests that alterations in LH levels may be related to the differing levels of testosterone production observed at different saccharin dosages. oup.comekb.eg The changes in LH levels suggest that sodium saccharin may have effects at the pituitary level, which in turn alter testosterone production. oup.comekb.eg

Conversely, there is a reported tendency for increasing testosterone and LH levels in middle-dose saccharin groups, which is consistent with the up-regulation of steroidogenic enzymes observed at these dosages. oup.com

Table 2: Summary of Sodium Saccharin's Influence on Male Reproductive Hormones

This table provides a summary of the observed effects of different doses of sodium saccharin on testosterone, estradiol (E2), and luteinizing hormone (LH) based on findings from Gong et al. (2016).

HormoneHigh-Dose Saccharin ExposureMiddle-Dose Saccharin Exposure
TestosteroneLowest concentration observedTendency for increased levels
Estradiol (E2)Lower level observedNot specified
Luteinizing Hormone (LH)Lower concentration than middle-dose groupHigher concentration than high-dose group

V. Mechanistic Toxicological Research and Carcinogenesis Studies

Subacute and Chronic Toxicity Studies

Evaluation of Systemic Responses in Animal Models (e.g., beagle dogs, albino rats)

Subacute toxicity studies have been conducted to evaluate the systemic effects of repeated dietary administration of sodium saccharin (B28170) hydrate (B1144303) in different animal models. In one such study, beagle dogs and albino rats were fed diets containing sodium saccharin for 16 and 13 weeks, respectively. Throughout the study period, no signs of a pharmacotoxic response to the test material were observed in either species.

Hematologic, Clinical Blood Chemistry, and Urinalysis Profiles

As part of subacute toxicity evaluations, comprehensive analyses of blood and urine were performed to detect any physiological changes. In a study involving both beagle dogs and albino rats fed sodium saccharin for 13 to 16 weeks, a range of parameters were measured. The results showed that hematologic profiles, clinical blood chemistry values, and urinalysis data from the treated animals were not significantly different from those of the control groups.

Table 2: Summary of Findings from Subacute Toxicity Study in Beagle Dogs and Albino Rats

Parameter Species Study Duration Finding
Systemic Response Beagle Dogs 16 weeks No pharmacotoxic response observed
Systemic Response Albino Rats 13 weeks No pharmacotoxic response observed
Hematologic Profile Beagle Dogs, Albino Rats 16/13 weeks Not significantly different from control
Blood Chemistry Beagle Dogs, Albino Rats 16/13 weeks Not significantly different from control
Urinalysis Profile Beagle Dogs, Albino Rats 16/13 weeks Not significantly different from control

Organ Weight and Macroscopic/Microscopic Pathologic Evaluation

The assessment of organ weights and pathological examination of tissues are critical endpoints in toxicity studies. In the 13- and 16-week studies involving albino rats and beagle dogs, respectively, the organ weight and organ-to-body-weight ratio data for treated animals were not significantly different from control values. Furthermore, both gross (macroscopic) and microscopic pathologic evaluations of various organs and tissues revealed no significant treatment-related abnormalities.

However, other studies have reported different outcomes. For instance, a 120-day study in albino rats found that sodium saccharin resulted in dose-dependent pathological lesions in the hepatic (liver) and renal (kidney) tissues. Chronic toxicity studies in rats exposed to sodium saccharin starting from gestation also noted effects on organ size and pathology of the urinary bladder.

Evaluation of Hydrolytic Derivatives Toxicity

The toxicological profile of hydrolytic derivatives and impurities of saccharin, such as o-toluenesulfonamide (B73098), has been a subject of scientific evaluation. Studies on o-toluenesulfonamide indicate low acute oral, dermal, and inhalation toxicity. In animal studies, it is reported to cause at most slight skin and eye irritation and is not expected to be a skin sensitizer.

Repeated oral exposure studies in rats have identified a No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg of body weight per day, with higher doses leading to clinical signs of toxicity and effects in the liver and bladder. Despite some therapeutic uses of sulfonamides leading to hypersensitivity reactions, o-toluenesulfonamide is not expected to be genotoxic or carcinogenic. haz-map.com In an OECD screening test, o-toluenesulfonamide was administered to rats by gavage at doses up to 500 mg/kg bw/day. oecd.org The NOAEL for reproductive/developmental toxicity was determined to be 100 mg/kg bw/day. oecd.org

Table 1: Toxicological Data for o-Toluenesulfonamide

EndpointSpeciesResultReference
Acute Dermal LD50 Rat>2000 mg/kg bw
Repeated Oral Exposure NOAEL Rat20 mg/kg bw/day
Reproductive/Developmental Toxicity NOAEL Rat100 mg/kg bw/day oecd.org
Genotoxicity In vitro/In vivoNegative
Carcinogenicity -Not expected to be carcinogenic

Long-Term Consequences on Biological Functions

While sodium saccharin is widely consumed, scientific data regarding its long-term consequences on biological functions, particularly at clinical concentrations, remain subjects of ongoing research and debate. Studies in mice have demonstrated dose-response relationships between saccharin administration and effects on testicular function. nih.govscispace.com

One study involving the administration of saccharin to mice for 35 days found that high doses were associated with a decline in reproductive hormone levels and injuries to the testis and sperm. nih.govoup.com These effects were linked to the suppression of specific testicular sweet-taste receptors (T1R3 and Galpha) and steroidogenic-related factors. nih.govscispace.com Conversely, low and middle doses of saccharin were associated with increased body and testis weights. nih.govresearchgate.net These findings suggest that saccharin-induced physiological effects on the testis are complex and dose-dependent. nih.gov Researchers have called for a reassessment of the excessive use of artificial sweeteners, highlighting the uncertainties that remain about their potential long-term side effects on testis function at typical human consumption levels. nih.govscispace.comoup.com Further research has also shown that saccharin consumption can increase sperm DNA fragmentation and apoptosis in mice. nih.gov

The association between sodium saccharin consumption and body weight changes in animal models has yielded conflicting results across various studies. Some research suggests that the consumption of non-caloric artificial sweeteners like saccharin may disrupt the body's ability to regulate food intake and body weight. cbc.ca For instance, experiments in rats have shown that those fed yogurt sweetened with saccharin consumed more calories, gained more weight, and accumulated more body fat compared to rats fed glucose-sweetened yogurt. cbc.canih.gov Researchers theorize that saccharin decouples the taste of sweetness from caloric intake, which may blunt the body's metabolic response to food and encourage overconsumption. cbc.ca Another study found that long-term saccharin consumption in rats led to a significant increase in body weight after 60 and 120 days of treatment. mdpi.com

Table 2: Summary of Animal Studies on Saccharin and Body Weight

Study FindingAnimal ModelOutcome Associated with SaccharinReference
Increased Weight Gain RatsConsumed more calories, gained more weight and body fat compared to glucose group. cbc.ca
Increased Weight Gain RatsSignificantly increased body weight after 60 and 120 days. mdpi.com
Increased Weight Gain RatsChow intake and body weight gain were higher in the saccharin group. nih.gov
No Additional Weight Gain RatsShowed the same weight gain as controls; promoted weight loss in obese rats when substituted for sucrose (B13894). nih.gov
Contradictory Evidence RodentsSome studies show increased body weight, while others show reduced or unchanged body weight. nih.govnih.gov

Epidemiological Research in Humans

Following initial studies in the 1970s that linked high doses of saccharin to bladder tumors in male rats, extensive epidemiological research has been conducted to evaluate this association in human populations. wikipedia.orgnih.gov The early animal findings, which suggested saccharin could act as a carcinogen, led to regulatory actions and public concern. nih.govresearchgate.net However, the mechanism observed in male rats, involving the formation of a urinary precipitate, is not considered relevant to humans. ca.govnih.govgeneticliteracyproject.org

Numerous case-control and cohort studies have investigated the relationship between artificial sweetener consumption, including saccharin, and bladder cancer in humans. ca.govca.gov The majority of these studies, conducted over several decades, have not found a consistent or statistically significant association between saccharin use and the risk of bladder cancer. wikipedia.orgca.govnih.gov A meta-analysis of case-control studies found a summary relative risk approaching unity (RR 0.97), indicating no detectable association. nih.gov Another meta-analysis of 21 observational studies concluded that there was no difference in the incidence of bladder cancer between participants who consumed artificial sweeteners and those who did not. examine.com

Table 3: Selected Epidemiological Studies on Saccharin and Bladder Cancer

Study TypePopulationKey FindingReference
Meta-analysis of Case-Control Studies MultipleSummary relative risk of 0.97, indicating no detectable association. nih.gov
Meta-analysis of Observational Studies 116,568 participantsNo difference in bladder cancer incidence between artificial sweetener consumers and non-consumers. examine.com
Case-Control Study (Canada) 480 male cases, 152 female casesIncreased risk factor of 1.6 in males who used artificial sweeteners; no association in females.
Case-Control Study (U.S.) 312 male cases, 79 female casesNo significant differences in duration or amount of artificial sweetener use between cases and controls. columbia.edu
Network of Case-Control Studies Multiple CancersNo correlation between cyclamate and saccharin with bladder cancer in humans was found. researchgate.net

Vi. Environmental Fate and Ecotoxicology of Saccharin Anion

Degradation Mechanisms and Treatment Technologies

The removal of saccharin (B28170) from water is achievable through various physical, chemical, and biological processes. The effectiveness of these methods varies, with chemical oxidation processes generally showing the highest efficiency. plymouth.ac.uk

Adsorption is the most frequently applied physical treatment method for removing saccharin from aqueous solutions. plymouth.ac.uk Activated carbon (AC) is a commonly used adsorbent for this purpose. plymouth.ac.uk Studies have shown that AC adsorption alone can remove about 40% of saccharin after 16 hours of contact time. nih.gov The efficiency of this process can be significantly improved with pretreatment. For instance, applying ultrasonication prior to AC adsorption has been shown to increase the removal rate to 75%. nih.gov In addition to conventional materials, novel adsorbents such as highly porous metal-organic frameworks (MOFs) and biochar have also been investigated for their potential to remove saccharin. plymouth.ac.uk

Table 3: Efficacy of Adsorption-Based Treatment for Saccharin Removal

Adsorbent/MethodRemoval EfficiencyConditionsReference
Activated Carbon (AC)40%16 hours of adsorption nih.gov
Ultrasonication + Activated Carbon (AC)75%180 min ultrasonic pretreatment followed by 16h adsorption nih.gov
Metal-Organic Frameworks (MOFs)High adsorption performance reportedLab-scale experiments plymouth.ac.uk
BiocharRelatively high sorption obtainedLab-scale experiments plymouth.ac.uk

Advanced Oxidation Processes (AOPs) are highly effective at degrading saccharin, with methods involving hydroxyl radicals (•OH) showing excellent elimination capabilities. plymouth.ac.uk The electro-Fenton process, an electrochemical AOP, generates hydroxyl radicals that readily attack the saccharin molecule. scilit.comnih.gov The removal of saccharin via this method follows pseudo-first-order kinetics, and the absolute rate constant for the reaction between saccharin and hydroxyl radicals has been determined to be (1.85 ± 0.01) × 10⁹ M⁻¹ s⁻¹. scilit.comnih.gov

Other AOPs, such as photocatalytic oxidation and the Photo-Fenton process, have also proven effective, achieving a reduction in total organic carbon (TOC) of approximately 93%. scientific.net A comparative study of UV/H₂O₂ and UV/Persulfate (UV/PS) processes found that the UV/H₂O₂ system was more efficient for saccharin degradation, capable of completely degrading a 20 mg/L solution within 45 minutes. researchgate.net This is attributed to the higher reactivity of hydroxyl radicals with saccharin (rate constant of 1.37–1.56 × 10⁹ M⁻¹ s⁻¹) compared to sulfate (B86663) radicals. researchgate.net The degradation mechanism primarily involves the hydroxyl radical attacking the benzene (B151609) ring of the saccharin molecule. researchgate.net

Table 4: Performance of Advanced Oxidation Processes (AOPs) for Saccharin Degradation

AOP MethodKey FindingRate Constant / EfficiencyReference
Electro-FentonFollows pseudo-first-order kinetics.k(SAC+•OH) = (1.85 ± 0.01) × 10⁹ M⁻¹ s⁻¹ scilit.comnih.gov
Photocatalytic & Photo-Fenton OxidationSignificantly reduces total organic carbon.~93% TOC removal scientific.net
UV/H₂O₂More effective than UV/PS for saccharin.k(SAC+•OH) = 1.37–1.56 × 10⁹ M⁻¹ s⁻¹ researchgate.net

Saccharin is susceptible to biological degradation, but the efficiency of this process is highly dependent on environmental conditions. uni-lj.si Research has demonstrated that saccharin can be effectively biodegraded in natural waters if sufficient microorganisms and nutrients are present. uni-lj.si For example, in hypertrophic water characterized by high concentrations of phosphorus and nitrogen, 98% of saccharin was degraded within 14 days. uni-lj.si

However, the efficiency of biological removal in engineered systems like WWTPs can be influenced by several factors. plymouth.ac.uk Key efficiency factors include the availability of an adequate oxygen supply and the presence of co-existing pollutants, which can inhibit microbial activity. plymouth.ac.uked.ac.uk While biological processes contribute to saccharin removal, their variable performance means they cannot be solely relied upon for complete elimination. plymouth.ac.uk

Hybrid Treatment Processes (e.g., Aerobic Biodegradation combined with AOPs)

While conventional wastewater treatment plants show limited efficacy in completely removing saccharin, research has explored more advanced hybrid systems to enhance its degradation. Combining different treatment methodologies, such as biological processes with Advanced Oxidation Processes (AOPs), can offer a more robust solution for eliminating this persistent compound.

One approach involves a two-stage system combining anaerobic and aerobic bioreactors. For instance, a sequential anaerobic-aerobic process has been studied for the biodegradation of complex organic compounds. In one such system, an anaerobic Granular Activated Carbon (GAC) fluidized bed reactor was used as the first stage, followed by a second-stage aerobic reactor designed to mineralize the intermediate byproducts from the initial anaerobic degradation google.com. While this specific study focused on pentachlorophenol, the principle of sequential anaerobic/aerobic treatment is a recognized hybrid strategy for recalcitrant compounds.

Research into Degradation Intermediates and their Metabolic Toxicity

The degradation of saccharin, particularly through AOPs, results in the formation of various intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions. The identity and toxicity of these intermediates are critical aspects of environmental risk assessment.

Research comparing different AOPs reveals that the degradation pathway and the resulting intermediates can vary.

Hydroxyl Radical (•OH) Attack : Density functional theory calculations and product identification have shown that hydroxyl radicals tend to attack the benzene ring of the saccharin molecule through a hydrogen atom transfer pathway researchgate.netnih.gov.

Sulfate Radical (SO₄•⁻) Attack : In contrast, sulfate radical oxidation favors the cleavage of the C-NH₂ bond researchgate.netnih.gov.

Treatment ProcessPrimary MechanismIdentified Intermediates/ProductsToxicity Profile
Electro-Fenton (•OH) Hydroxyl radical oxidationShort-chain carboxylic acids, inorganic ionsProgressive detoxification of the solution nih.gov
UV/H₂O₂ (•OH) Hydroxyl radical attack on the benzene ring--
UV/PS (SO₄•⁻) Sulfate radical cleavage of C-NH₂ bond--
Thermally Activated Persulfate Monohydroxylation and dihydroxylationTP1, TP2Initial increase in toxicity, followed by a decrease bohrium.com

Ecotoxicological Impact Assessment

The ecotoxicological effects of the saccharin anion have been investigated across different environmental niches, from soil to aquatic ecosystems, to understand its potential impact on various organisms.

Earthworms are vital bioindicators of soil health, and their response to chemical contaminants can signal broader ecosystem risks. Research into the effects of saccharin on earthworms has revealed both physical and neurological impacts.

In a study investigating the response of earthworms to different concentrations of saccharin, the worms were observed to be irritated upon contact with saccharin solutions, indicated by the release of a yellow fluid wpmucdn.com. The most significant finding was the neurological effect on their burrowing behavior. At a concentration of 10 parts per million (ppm), saccharin caused the earthworms to burrow significantly slower than control groups and groups exposed to other sweeteners wpmucdn.com. This suggests that even at low concentrations, saccharin can have sublethal neurological effects on key soil organisms, potentially impacting their ability to perform essential functions like soil aeration and nutrient cycling.

Table: Effect of 10 ppm Saccharin on Earthworm Burrowing Time

Substance (10 ppm) Average Burrowing Time (seconds) Neurological Impact
Saccharin Significantly Slower (Outlier) High wpmucdn.com

| Other Sweeteners | Faster than Saccharin | Lower wpmucdn.com |

The impact of saccharin on terrestrial plants has also been a subject of investigation. Contrary to causing harm, some research indicates a potentially beneficial role in plant defense mechanisms. A study on soybean plants exposed to the fungus that causes Asian soybean rust found that the application of a saccharin solution to either the roots or leaves helped the plants ward off the disease ufl.edu.

The increasing detection of artificial sweeteners in aquatic environments has raised concerns about their persistence and potential toxicity to organisms living in water researchgate.net. Studies using zebrafish (Danio rerio), a common model organism in ecotoxicology, have identified several sublethal effects of saccharin exposure.

Research has shown a link between saccharin exposure and anxiety-like behavior in zebrafish researchgate.net. Another study on zebrafish larvae found that saccharin significantly increased dopamine (B1211576) levels mdpi.com. This alteration in neurotransmitter levels may be the underlying reason for other observed physiological changes, such as a significant increase in heart rate upon exposure to saccharin mdpi.com. While these studies support the general safety of artificial sweeteners at environmentally relevant concentrations, the specific findings for saccharin highlight its potential to act as a neuroactive and cardiac-active compound in aquatic vertebrates mdpi.com.

Summary of Ecotoxicological Effects of Saccharin

Organism Effect Finding
Earthworms Neurological Significantly slowed burrowing time at 10 ppm wpmucdn.com
Soybean Plants Pathogen Resistance Increased resistance to Asian soybean rust with no impact on growth ufl.edu

| Zebrafish | Behavioral/Physiological | Linked to anxiety-like behavior; significantly increased dopamine levels and heart rate researchgate.netmdpi.com |

Vii. Formulation Science and Stability Studies of Sodium Saccharin Hydrate

Stability in Food and Pharmaceutical Matrices

The chemical and physical stability of sodium saccharin (B28170) hydrate (B1144303) is a key consideration in its application. Environmental factors such as temperature, pH, and the solid-state form of the compound can significantly impact its integrity over time.

Sodium saccharin hydrate demonstrates notable thermal stability, making it suitable for use in products that undergo heat treatment, such as baked goods. atamanchemicals.com Studies have shown that saccharin is stable in aqueous buffered solutions across a range of pH values and elevated temperatures. Specifically, it remains practically unaffected when heated at temperatures of 100°C, 125°C, and 150°C for one hour in solutions with pH levels of 3.3, 7.0, and 8.0. researchgate.net The free acid form of saccharin has a pKa of 1.6, meaning that in solutions with a pH above 5, it will predominantly exist in its ionized form. nih.gov

Interactive Data Table: Thermal and pH Stability of Saccharin

Temperature (°C) pH 3.3 pH 7.0 pH 8.0
100 Stable Stable Stable
125 Stable Stable Stable

Data derived from studies on saccharin in aqueous buffered solutions heated for one hour. researchgate.net

In its solid state, sodium saccharin can exist in multiple forms, including an anhydrate, a 2/3 hydrate (triclinic), and a 15/8 hydrate (monoclinic). researchgate.net These different crystalline structures, known as polymorphs, can influence the physical stability of the compound. The 15/8 hydrated monoclinic form converts to the 2/3 hydrated triclinic form at a temperature of 82°C. researchgate.net The triclinic form is considered the more thermodynamically stable form at room temperature. researchgate.net Such polymorphic transformations are important in pharmaceutical manufacturing as they can affect properties like solubility and dissolution rate, which in turn can impact bioavailability. nih.gov The stability of hydrates and their corresponding anhydrous forms is often dependent on the relative humidity and temperature of the surrounding environment. nih.gov

Interactive Data Table: Polymorphic Forms of Sodium Saccharin

Polymorphic Form Crystal System Key Characteristics
15/8 Hydrate Monoclinic Converts to the triclinic form at 82°C. researchgate.net
2/3 Hydrate Triclinic More thermodynamically stable at room temperature. researchgate.net

While generally stable, under certain conditions, sodium saccharin can degrade. One identified transformation product is 4-hydroxysaccharin. nih.gov The presence of degradation products can be an indicator of instability in a formulation. Although 4-hydroxysaccharin is noted as a major metabolite in soil, detailed information on its formation under typical food and pharmaceutical processing and storage conditions is limited. nih.gov The stability of saccharin in aqueous solutions is generally considered high for most food and beverage applications. nih.gov

Formulation Applications and Functionality

The primary function of sodium saccharin hydrate in formulations is to impart sweetness, thereby improving the organoleptic properties of the final product.

A significant application of sodium saccharin is in the pharmaceutical industry to mask the bitter or otherwise unpleasant taste of active pharmaceutical ingredients. atamanchemicals.comsujatanutripharma.com This is particularly valuable in liquid formulations such as oral syrups and solutions, where the taste of the drug is more pronounced. atamanchemicals.com Many medications, including antibiotics and painkillers, possess an inherent bitterness that can deter patient compliance, especially in pediatric populations. atamanchemicals.com The inclusion of sodium saccharin helps to improve the palatability of these medicines, encouraging adherence to prescribed treatment regimens. atamanchemicals.com It is also used to mask undesirable tastes in other dosage forms like tablets and powders. sujatanutripharma.com

Usage in Oral Care Products (e.g., toothpaste, mouthwashes)

Beyond taste enhancement, sodium saccharin is valued for its high stability and compatibility within complex formulations. It is chemically stable under the typical storage conditions for toothpaste and mouthwashes and does not readily break down or interact negatively with other common ingredients like abrasives, binders, or humectants. finetechitg.com This stability ensures that the product maintains its intended taste and efficacy throughout its shelf life. finetechitg.com Furthermore, its high sweetening power—approximately 300 times that of sucrose (B13894)—means that only very low concentrations are needed, making it a cost-effective choice for large-scale manufacturing. phexcom.comfinetechitg.comcosmeticsinfo.org It is incorporated into a wide range of dental products, including pastes, gels, liquids, and powders. phexcom.com

| Non-Cariogenic | Does not contribute to tooth decay, a critical attribute for any ingredient used in oral hygiene products. | finetechitg.com |

Implications for Dental Health

The primary and most significant implication of using sodium saccharin hydrate in oral care products is its non-cariogenic nature. finetechitg.com Unlike sucrose and other fermentable carbohydrates, sodium saccharin is not metabolized by oral bacteria. finetechitg.com Consequently, its presence does not lead to the production of acids that demineralize tooth enamel and cause dental caries, or cavities. This ensures that the sweetener itself does not undermine the fundamental goal of oral care products, which is to promote and maintain dental health.

Recent research further suggests that sodium saccharin may have additional beneficial properties for the oral microbiome. Some in vitro studies have indicated that saccharin can inhibit the growth of certain bacteria in a species-dependent manner. medchemexpress.comglpbio.com This includes the potential to suppress the growth and biofilm formation of cariogenic bacteria such as Streptococcus mutans, which are strongly associated with the development of dental caries. While this research is still developing, it points to a potentially beneficial role for sodium saccharin beyond simply being an inert, non-cariogenic sweetener.

Summary of Dental Health Implications

Implication Scientific Rationale Source
Non-Cariogenic Is not fermented or metabolized by oral bacteria to produce enamel-eroding acids. finetechitg.com
Does Not Promote Tooth Decay As a non-caloric sweetener, it provides no substrate for harmful bacteria that cause cavities. finetechitg.com

| Potential Bacteriostatic Properties | In vitro studies suggest it may inhibit the growth and biofilm formation of key cariogenic bacteria like Streptococcus mutans. | glpbio.com |

Experimental Setup and Dissolution Studies for Research

In the context of formulation science for semi-solid and liquid oral care products like gels and mouthwashes, "dissolution studies" typically refer to the analytical methods used to dissolve and extract sodium saccharin hydrate from the product matrix for quantification. These studies are essential for quality control, ensuring formulation consistency, and conducting stability assessments. A common technique for this purpose is derivative ultraviolet (UV) spectrophotometry, which can quantitatively determine the concentration of saccharin even in the presence of interfering excipients. scielo.brscielo.br

An experimental setup for analyzing sodium saccharin in a toothgel formulation involves a multi-step process of sample preparation followed by instrumental analysis. scielo.br The goal is to isolate the analyte from the complex gel matrix and prepare a solution suitable for spectrophotometric measurement. This process ensures the accuracy and precision of the quantification. scielo.br

Experimental Setup for UV Spectrophotometric Analysis of Sodium Saccharin in Toothgel

Step Procedure Purpose Source
1. Sample Preparation An accurately weighed amount of the toothgel sample (e.g., equivalent to 25 mg of saccharin) is transferred to a volumetric flask and dissolved in distilled water. To create an initial aqueous solution of the sample. scielo.br
2. Centrifugation The solution is centrifuged at a specified speed (e.g., 2500 rpm for 20 minutes). To separate insoluble excipients from the supernatant containing the dissolved sodium saccharin. scielo.br
3. Acidification & Extraction An aliquot of the supernatant is acidified (e.g., with 3.0 M hydrochloric acid) and extracted multiple times with an organic solvent mixture (e.g., chloroform:ethanol (B145695) 9:1). To transfer the saccharin from the aqueous phase to the organic phase, separating it from water-soluble interferences. scielo.br
4. Re-dissolution The combined organic extracts are evaporated to dryness, and the residue is re-dissolved in a basic solution (e.g., 0.1 M sodium hydroxide) and brought to a final volume with distilled water. To prepare a final sample solution where saccharin is in a form suitable for UV analysis and at a known concentration. scielo.br

| 5. Instrumental Analysis | The final solution is analyzed using a UV/Visible spectrophotometer, with measurements taken using second or fourth-order derivative spectra to resolve the saccharin peak from background interference. | To quantitatively determine the concentration of saccharin in the sample by comparing its spectral response to that of a known standard. | scielo.brscielo.br |

Other analytical methods employed in research for the determination of sodium saccharin in various formulations include High-Performance Liquid Chromatography (HPLC) and titration. researchgate.netfao.org For HPLC analysis, sample preparation may involve cleanup steps such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences before injection into the chromatograph. researchgate.net Titrimetric methods, while simpler, can also be effective; for instance, a previously dried sample of sodium saccharin can be dissolved in glacial acetic acid and titrated with perchloric acid using a crystal violet indicator. fao.org

Viii. Emerging Applications and Novel Research Directions for Sodium Saccharin Hydrate

Antimicrobial and Anti-Virulence Applications

A significant area of emerging research is the application of sodium saccharin (B28170) hydrate (B1144303) as a potent antimicrobial agent, particularly in an era where multidrug-resistant (MDR) pathogens pose a growing threat to global health.

Sodium saccharin hydrate has demonstrated surprising efficacy as an antimicrobial agent against some of the most dangerous drug-resistant bacteria. modernsciences.orgbrunel.ac.uk Studies have shown that saccharin can effectively kill MDR pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are listed by the World Health Organization as top-priority pathogens. brunel.ac.uk The mechanism of action involves disrupting the stability of the bacterial cell envelope. news-medical.net Saccharin damages the bacterial cell wall, causing the cells to distort, swell, and eventually rupture, leading to cell death. modernsciences.orgbrunel.ac.ukrapamycin.news

This disruption of the cell wall serves a dual purpose. Not only does it kill the bacteria directly, but it also allows conventional antibiotics to penetrate the cell more easily, potentially re-sensitizing resistant bacteria to existing drugs like meropenem (B701). brunel.ac.uknews-medical.net Research has indicated that saccharin can inhibit bacterial growth, interfere with DNA replication, and prevent the formation of biofilms—protective, sticky layers that help bacteria evade antibiotics. modernsciences.orgbrunel.ac.uknews-medical.net In laboratory tests, a 2% saccharin solution was capable of inhibiting biofilm formation by over 91% for both P. aeruginosa and A. baumannii. news-medical.net This multifaceted attack makes sodium saccharin hydrate a compelling candidate for the development of new antimicrobial therapies to combat the urgent global health crisis of antimicrobial resistance. modernsciences.org

Table 1: Antimicrobial Efficacy of Sodium Saccharin Hydrate Against Pathogens
PathogenSaccharin ConcentrationEffectSource
Acinetobacter baumannii1.4%Causes aberrant morphology, cell lysis, and disrupts iron/sulfur metabolism. news-medical.net
Pseudomonas aeruginosa2%Inhibits biofilm formation by >91%. news-medical.net
Escherichia coli1.4%Results in loss of cell morphology, filamentation, and eventual lysis. news-medical.net

The antimicrobial properties of sodium saccharin hydrate are being actively explored for practical medical applications, most notably in advanced wound care. Hydrogels are considered excellent materials for wound dressings because their high water content creates a moist environment conducive to healing. nih.gov However, this environment can also be susceptible to microbial infection. nih.gov By incorporating sodium saccharin hydrate into hydrogel dressings, researchers have created a promising new tool for treating infected wounds. modernsciences.orgbsac.org.uk

Polyvinyl alcohol (PVA)-Borax hydrogels have been identified as a suitable vehicle for delivering sodium saccharin to an infection site. bsac.org.uk In laboratory and ex vivo models using porcine skin, saccharin-loaded hydrogels have shown significant antibacterial activity. news-medical.netbsac.org.uk For instance, an 8% sodium saccharin hydrogel demonstrated a 4.11 log reduction in viable A. baumannii cells in vitro and a 1.82 log reduction on an ex vivo porcine skin model. bsac.org.uk Notably, a 6% saccharin hydrogel applied for one hour was found to outperform a commercial silver-alginate dressing in reducing the bacterial load in a wound model. news-medical.netrapamycin.news This suggests that saccharin-based hydrogels could offer a more effective alternative to some current antimicrobial dressings, providing a novel strategy for managing wound infections caused by resilient bacteria. modernsciences.org

Table 2: Performance of Sodium Saccharin Hydrogel Dressings
Hydrogel FormulationTest ModelPathogenObserved Reduction in Viable CellsSource
6% Sodium Saccharin Hydrogelex vivo porcine skinA. baumannii0.91 log reduction bsac.org.uk
8% Sodium Saccharin Hydrogelin vitroA. baumannii4.11 log reduction bsac.org.uk
8% Sodium Saccharin Hydrogelex vivo porcine skinA. baumannii1.82 log reduction bsac.org.uk
8.85% Saccharin-soaked gauzein vivo mouse modelA. baumannii AB50750.89 log reduction bsac.org.uk

Agricultural Applications

Beyond the medical field, the chemical properties of sodium saccharin hydrate are being evaluated for use in agriculture.

Preliminary research and patent literature indicate that sodium saccharin hydrate can function as a contact herbicide for controlling unwanted plant growth. google.com When applied in a liquid composition with a penetrant—an agent that helps the compound enter living cells—it can be used to kill, control, or slow the growth of specific plants. google.com This method is believed to act on contact with minimal translocation within the plant, which would allow for targeted application, even among desired vegetation. google.com

A patent describes compositions containing sodium saccharin hydrate at concentrations ranging from approximately 5 g/L to 600 g/L for controlling plants like dandelions. google.com Further environmental studies have assessed the effect of sodium saccharin on plant growth, with one report noting the lowest EC50 (the concentration causing a 50% reduction in growth) for Brassica oleracea at 286 mg of sodium saccharin per kg of soil. nih.gov This suggests a potential for developing new herbicidal products based on a saccharin structure for specific agricultural or horticultural needs. google.comgoogle.com

Material Science Applications

The unique chemical structure of sodium saccharin hydrate has also drawn interest in the field of material science, particularly for next-generation energy storage technologies.

Aqueous zinc-ion batteries (ZIBs) are considered promising candidates for large-scale energy storage due to their low cost and high safety. researchgate.net However, their widespread application is hindered by issues at the zinc anode, including the formation of dendrites (needle-like structures that can cause short circuits) and unwanted side reactions like hydrogen evolution. researchgate.netmdpi.com

A key strategy to overcome these challenges is the modification of the battery's electrolyte with additives. mdpi.com While research on sodium saccharin hydrate itself is nascent, the principle has been demonstrated with similar molecules like sodium citrate. mdpi.comresearchgate.net Additives can fundamentally alter the behavior of zinc ions at the anode-electrolyte interface. They can modify the solvation shell of the zinc ions (the cluster of water molecules surrounding them), which facilitates a more uniform and smooth deposition of zinc metal during charging. mdpi.comresearchgate.net Furthermore, certain additives, particularly those containing sodium ions (Na+), can create an electrostatic shield on the anode surface. mdpi.comresearchgate.net This shield helps to homogenize the electric field, suppressing the initial formation of protrusions that grow into dendrites. mdpi.com By inhibiting dendrite growth and other side reactions, these additives significantly improve the battery's cycling stability and lifespan. mdpi.comdoi.org Given its structure as a sodium salt of an organic acid, sodium saccharin hydrate represents a novel candidate for investigation as an electrolyte additive to enhance the performance and durability of zinc-ion batteries.

Medical and Diagnostic Applications

In the mid-20th century, before the advent of more sophisticated diagnostic imaging and measurement techniques, sodium saccharin hydrate played a significant role in a simple yet informative clinical test: the measurement of circulation time. This diagnostic procedure, known as the arm-to-tongue circulation test, provided clinicians with a valuable metric to assess the velocity of blood flow and, by extension, cardiac function. The principle of the test was straightforward: a substance with a distinct taste, such as sodium saccharin, would be injected intravenously into an arm vein, and the time taken for the patient to perceive the sweet taste on their tongue was recorded. This duration served as a direct measure of the time required for the blood to travel from the arm, through the right side of the heart, the pulmonary circulation, the left side of the heart, and finally to the taste buds.

Pioneering research in this area was conducted by Fishberg, Hitzig, and King in 1933, who established the use of saccharin for this purpose. Their method offered a safe, simple, and readily available means of assessing circulation time, which was particularly useful in the diagnosis and monitoring of heart failure. A prolonged circulation time was indicative of a failing heart's diminished ability to pump blood effectively.

Subsequent research further refined the understanding of this diagnostic tool. A notable study by Pierson and colleagues in 1966 provided a quantitative comparison between the saccharin method and a then-emerging technique using radioiodinated albumin. This research was crucial in validating the saccharin test against a more objective, albeit more complex, method. The findings of this comparative study helped to contextualize the results of the saccharin test and solidify its place in clinical practice for a time.

The arm-to-tongue circulation test using sodium saccharin was valued for its simplicity and the minimal equipment required. It was a bedside procedure that could be performed quickly and offered immediate, tangible feedback to the clinician. While it has largely been superseded by modern diagnostic methods such as echocardiography and radionuclide imaging, its historical use underscores the ingenuity of early medical diagnostics and the role of simple chemical compounds in elucidating complex physiological processes.

Detailed Research Findings

The historical research into the use of sodium saccharin for circulation time measurement provides valuable insights into the evolution of cardiovascular diagnostics. The foundational work by Fishberg and his colleagues in the 1930s established the normal range for arm-to-tongue circulation time in healthy individuals and demonstrated its significant prolongation in patients with heart failure. Their research laid the groundwork for decades of clinical application.

Later, the 1966 study by Pierson et al. offered a critical comparison with a radioisotope method, which was considered a more objective measure of circulation. This study was instrumental in understanding the slight delay between the arrival of the substance at the tongue and the patient's subjective perception of the taste. Despite this small discrepancy, the saccharin method proved to be a reliable and clinically useful indicator.

Below are interactive data tables summarizing the key findings from this historical research, offering a glimpse into the data that guided clinical practice in the mid-20th century.

Table 1: Early Research on Saccharin Circulation Time (Fishberg et al., 1933)

Patient Group Number of Subjects Mean Circulation Time (seconds) Range of Circulation Time (seconds)
Normal IndividualsData not available12.29 - 16
Patients with Heart FailureData not available> 16Data not available

Table 2: Comparative Study of Circulation Time Measurement (Pierson et al., 1966)

Measurement Method Patient Group Number of Subjects Mean Circulation Time (seconds) Standard Deviation
Sodium Saccharin (Subjective)Normal Cardiac Output1014.82.1
Radioiodinated Albumin (Objective)Normal Cardiac Output1012.51.8
Sodium Saccharin (Subjective)Low Cardiac Output1028.56.3
Radioiodinated Albumin (Objective)Low Cardiac Output1025.95.9

Ix. Regulatory Science and Historical Context of Sodium Saccharin Research

Evolution of Regulatory Status and Safety Assessments

The safety of saccharin (B28170) and its salts has been a subject of scientific scrutiny for decades, leading to a significant evolution in its regulatory status worldwide. This journey reflects the advancements in toxicological science and risk assessment methodologies.

The history of saccharin's regulatory evaluation is marked by a pivotal controversy in the 1970s. Studies in laboratory rats linked high doses of saccharin to the development of bladder cancer, raising significant safety concerns. wikipedia.orgebsco.com This led to regulatory actions, including a proposal by the U.S. Food and Drug Administration (FDA) in 1977 to ban the substance. wikipedia.orgacsh.org However, public opposition led the U.S. Congress to place a moratorium on the ban, instead mandating a warning label on saccharin-containing products. acsh.orgcspi.org

Subsequent research delved into the biological mechanisms underlying the tumor formation in rats. These investigations revealed that the carcinogenicity observed in male rats was due to a process not relevant to humans. wikipedia.orgcancer.gov This understanding was a crucial turning point, prompting a re-evaluation of the initial safety assessments. In 2000, the U.S. National Toxicology Program (NTP) removed saccharin from its list of substances reasonably anticipated to be a human carcinogen, and the requirement for a warning label was lifted. acsh.orgcancer.govfda.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated sodium saccharin on multiple occasions. In 1993, JECFA established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight for saccharin and its calcium, potassium, and sodium salts. nih.govinchem.orgfao.org This was based on a two-generation feeding study in rats, where a No Observed Effect Level (NOEL) was identified. nih.gov JECFA concluded that the bladder tumors observed in male rats were not relevant to the assessment of toxicological hazard in humans. nih.gov

The Scientific Committee for Food (SCF) of the European Commission also reviewed saccharin. In 1977, it allocated a temporary ADI of 0-2.5 mg/kg body weight. europa.eu This was later revised in 1995 to a full ADI of 0-5 mg/kg body weight for sodium saccharin, based on new experimental information and extensive epidemiological data showing no link between saccharin intake and bladder cancer in humans. europa.eusweeteners.org

The International Agency for Research on Cancer (IARC) initially classified saccharin in Group 2B, "possibly carcinogenic to humans," based on the rat studies. wikipedia.org However, upon review of subsequent research that elucidated the mechanism of carcinogenicity in rats and its lack of relevance to humans, IARC downgraded saccharin to Group 3, "not classifiable as to its carcinogenicity to humans." wikipedia.orgnih.govjpost.com

The U.S. Food and Drug Administration (FDA) has a long history of regulating saccharin. fda.gov Following the initial concerns in the 1970s, the FDA continued to review the scientific evidence. In 2001, the FDA declared saccharin safe for consumption, a decision that followed the NTP's delisting of saccharin as a potential carcinogen. wikipedia.org

The European Food Safety Authority (EFSA) , as part of its program to re-evaluate all food additives approved before 2009, published a new scientific opinion on saccharin and its salts in November 2024. ingredientsnetwork.comeuropa.eu This re-evaluation, which considered studies published between January 1994 and February 2024, reaffirmed the safety of saccharin and increased the ADI from 5 to 9 mg/kg of body weight per day. ingredientsnetwork.comeuropa.eusweeteners.org

Regulatory BodyInitial Assessment/ClassificationSubsequent Assessment/Classification
IARCGroup 2B (Possibly carcinogenic to humans)Group 3 (Not classifiable as to its carcinogenicity to humans)
U.S. NTPReasonably anticipated to be a human carcinogen (1981)Removed from the list of carcinogens (2000)
SCF (EU)Temporary ADI: 0-2.5 mg/kg bw (1977)Full ADI: 0-5 mg/kg bw (1995)
EFSA (EU)Re-evaluation confirmed safety (2024)Increased ADI to 9 mg/kg bw (2024)

The reversal of the carcinogen classification for saccharin is a landmark example of how mechanistic data can refine our understanding of toxicological findings. The initial classification was based on the observation of bladder tumors in male rats fed high doses of sodium saccharin. ufhealth.orglatimes.com

Subsequent research, however, revealed a species- and sex-specific mechanism that was not applicable to humans. cancer.govlatimes.com It was discovered that the high doses of sodium saccharin, in conjunction with the unique urinary physiology of male rats (high pH, high calcium phosphate (B84403), and high protein concentrations), led to the formation of a precipitate. wikipedia.org This precipitate caused chronic irritation and damage to the bladder lining, leading to regenerative cell proliferation and, ultimately, tumor formation. wikipedia.org

Crucially, this mechanism was found to be irrelevant to humans due to significant interspecies differences in urine composition. cancer.gov This scientific evidence formed the basis for regulatory bodies like the IARC and the U.S. NTP to reverse their initial classifications of saccharin as a potential carcinogen. wikipedia.orgcancer.gov

Impact of Research Findings on Public Health Policies

The evolving scientific understanding of sodium saccharin's safety profile has had a direct and significant impact on public health policies, particularly in the United States and the European Union.

The saccharin case highlighted the importance of understanding the biological mechanisms of carcinogenicity and not solely relying on high-dose animal studies for predicting human risk. cancer.govufhealth.org The realization that the bladder tumors in male rats were a result of a species-specific, non-genotoxic mechanism was a paradigm shift in toxicology. wikipedia.orgcancer.gov This led to a greater emphasis on the consideration of mechanistic data in carcinogen risk assessment by regulatory agencies worldwide.

The regulatory history of sodium saccharin also underscores the principle of continuous monitoring and reassessment of food additives as new scientific information becomes available. Regulatory bodies like the FDA and EFSA have programs in place to re-evaluate the safety of approved additives. fda.govingredientsnetwork.com

EFSA's 2024 re-evaluation of saccharin is a prime example of this ongoing process. ingredientsnetwork.comeuropa.eusweeteners.org This comprehensive review, which included a literature search for studies published over a 30-year period, not only reaffirmed the safety of saccharin but also led to an increase in its ADI. ingredientsnetwork.comeuropa.eu This demonstrates a commitment to ensuring that public health policies are based on the most current and comprehensive scientific evidence. This ongoing scrutiny ensures that the safety of food additives is continuously affirmed in light of new research, providing confidence in their use within established guidelines. ingredientsnetwork.comjmcfinechem.com

YearKey EventImpact on Public Health Policy
1977FDA proposes a ban on saccharin based on rat studies. acsh.orgU.S. Congress imposes a moratorium on the ban and mandates a warning label. acsh.orgcspi.org
1981U.S. NTP lists saccharin as "reasonably anticipated to be a human carcinogen". latimes.comReinforces consumer concerns about saccharin safety.
1993JECFA establishes a group ADI of 0-5 mg/kg bw. inchem.orgfao.orgProvides an international benchmark for safe consumption levels.
1995SCF establishes a full ADI of 0-5 mg/kg bw. europa.eusweeteners.orgHarmonizes the scientific opinion on saccharin's safety in Europe.
2000U.S. NTP removes saccharin from its list of carcinogens. cancer.govlatimes.comThe warning label requirement on saccharin-containing products is lifted in the U.S. acsh.orgcspi.org
2001FDA declares saccharin safe for consumption. wikipedia.orgOfficially reverses the earlier position and confirms its safety for the U.S. market.
2024EFSA re-evaluates and confirms the safety of saccharin, increasing the ADI to 9 mg/kg bw. ingredientsnetwork.comeuropa.eusweeteners.orgStrengthens the scientific consensus on saccharin's safety and updates safe consumption levels in the EU.

Historical Development of Saccharin Research

The journey of saccharin, from a laboratory curiosity to a globally recognized sweetener, is a compelling narrative of scientific discovery, commercial ambition, and evolving public and regulatory perspectives. This section delves into the historical milestones of saccharin research, charting its course from its serendipitous discovery to the decades of scientific investigation that have shaped its use and perception.

Saccharin's discovery was an accidental yet pivotal moment in the history of food science. In 1879, chemist Constantin Fahlberg, while working in the laboratory of Professor Ira Remsen at Johns Hopkins University on coal tar derivatives, noticed a sweet taste on his hand. wikipedia.orgacs.org He traced this sweetness back to a compound he had been working with: benzoic sulfimide (B8482401). wikipedia.org This fortuitous event marked the inception of the first commercially successful artificial sweetener. acs.org

Fahlberg and Remsen jointly published their findings on benzoic sulfimide in 1879 and 1880, initially without recognizing its vast commercial potential. wikipedia.orgsciencehistory.org However, Fahlberg later pursued the commercial possibilities of the substance he named "saccharin." In 1884, working independently in New York City, he applied for patents in several countries for methods to produce saccharin. wikipedia.orgsciencehistory.org This move led to a significant rift between the two scientists, as Remsen felt he deserved credit for discoveries made in his laboratory. wikipedia.org Fahlberg proceeded to establish a factory for saccharin production in a suburb of Magdeburg, Germany, and amassed considerable wealth from his venture. wikipedia.org

The initial reception of saccharin was varied. It was initially prescribed by doctors for a range of ailments and used by diabetics as a sugar substitute. sciencehistory.org However, its use in processed foods soon drew the attention of regulators. Harvey Wiley, the head chemist at the U.S. Department of Agriculture, viewed saccharin as an illegal substitution for sugar and a potential health hazard. wikipedia.org This stance led to a notable confrontation with President Theodore Roosevelt in 1907, who, as a consumer of saccharin, staunchly defended its use. acs.orglatimes.com Despite Wiley's objections, early regulatory decisions were inconsistent. In 1911, a ruling deemed foods with saccharin as "adulterated," but a subsequent decision in 1912 declared it not harmful. wikipedia.orglatimes.com The use of saccharin saw a significant surge during the sugar shortages of World War I, solidifying its place in the market. wikipedia.orgacs.org

Key EventYearDescription
Discovery 1879Constantin Fahlberg, working in Ira Remsen's lab at Johns Hopkins University, accidentally discovers the sweet taste of benzoic sulfimide. wikipedia.orgacs.org
First Publication 1879-1880Fahlberg and Remsen jointly publish articles on their findings. wikipedia.orgsciencehistory.org
Patenting 1884Fahlberg, working independently, applies for patents to produce saccharin. wikipedia.orgsciencehistory.org
Early Regulation 1907-1912Debates over saccharin's safety and use in food, involving Harvey Wiley and President Theodore Roosevelt, lead to conflicting regulatory rulings. wikipedia.orgacs.orglatimes.com
Increased Popularity WWISugar shortages during World War I lead to a significant increase in saccharin consumption. wikipedia.orgacs.org

The mid-20th century saw saccharin's popularity continue to grow, particularly with the rise of diet consciousness in the 1960s and 1970s. wikipedia.org However, this period also marked the beginning of intense scientific scrutiny that would define the public's perception of the sweetener for decades.

In the early 1970s, studies conducted on laboratory rats linked the consumption of high doses of saccharin to the development of bladder cancer. wikipedia.orgfda.gov These findings triggered a significant public health debate and regulatory action. Invoking the Delaney Clause, a provision of the Food, Drug, and Cosmetic Act of 1938 that prohibited the approval of any food additive found to cause cancer in humans or animals, the U.S. Food and Drug Administration (FDA) proposed a ban on saccharin in 1977. wikipedia.org

The proposed ban was met with widespread public opposition, fueled in part by industry-sponsored advertisements. wikipedia.org In response to the public outcry, Congress passed the Saccharin Study and Labeling Act of 1977. This act placed a moratorium on the FDA's ban but mandated that all food containing saccharin carry a warning label stating: "Use of this product may be hazardous to your health. This product contains saccharin which has been determined to cause cancer in laboratory animals." wikipedia.orgcustom-powder.com

Subsequent research throughout the 1980s and 1990s began to question the relevance of the initial rat studies to human health. fda.gov Scientists discovered that the mechanism by which saccharin caused bladder tumors in male rats was specific to that species and not applicable to humans. wikipedia.org The process involved the formation of microcrystals in the bladder due to a reaction between saccharin, calcium phosphate, and certain proteins present in high concentrations in male rat urine. wikipedia.org

This growing body of evidence led to a re-evaluation of saccharin's safety. In 2000, the U.S. National Toxicology Program (NTP) removed saccharin from its list of potential carcinogens. wikipedia.orgfda.gov Following this decision, the requirement for the warning label was lifted. wikipedia.org The International Agency for Research on Cancer (IARC) also reclassified saccharin from "possibly carcinogenic to humans" (Group 2B) to "not classifiable as to its carcinogenicity to humans" (Group 3). wikipedia.org In 2001, the FDA and the state of California officially declared saccharin safe for consumption. wikipedia.org

The decades-long controversy surrounding saccharin highlights the complexities of regulatory science and the dynamic interplay between scientific research, public perception, and policy-making.

PeriodKey DevelopmentsRegulatory/Scientific Outcome
1960s-1970s Increased popularity among dieters. wikipedia.orgStudies in laboratory rats link high doses of saccharin to bladder cancer. wikipedia.orgfda.gov
1977 FDA proposes a ban on saccharin based on the Delaney Clause. wikipedia.orgPublic opposition leads to the Saccharin Study and Labeling Act, mandating a warning label instead of a ban. wikipedia.orgcustom-powder.com
1980s-1990s Further research reveals the mechanism of tumor formation in rats is not relevant to humans. wikipedia.orgfda.govScientific consensus begins to shift regarding saccharin's safety for human consumption.
2000 The National Toxicology Program (NTP) removes saccharin from its list of potential carcinogens. wikipedia.orgfda.govThe warning label requirement for products containing saccharin is lifted. wikipedia.org
2001 The FDA and the state of California declare saccharin safe for consumption. wikipedia.orgSaccharin is officially recognized as safe by major regulatory bodies in the United States.

Q & A

Q. How is the purity of sodium saccharin hydrate assessed in pharmacopeial standards?

Purity evaluation involves colorimetric comparison and chromatographic analysis . For colorimetric testing, the sample solution is compared against a standard solution containing ferric chloride, cobaltous chloride, and cupric sulfate in diffused daylight, ensuring the sample does not exceed the standard's coloration . Chromatographic methods (e.g., gas chromatography) detect impurities like o-toluenesulfonamide by comparing peak ratios of internal standards (e.g., caffeine) . Heavy metal limits (≤10 ppm) are verified via precipitation and filtration steps followed by atomic absorption spectroscopy .

Q. What are the structural characteristics of sodium saccharin hydrate?

Sodium saccharin hydrate exists in two crystalline forms : a monoclinic hydrate (Na(sac)·1.875H₂O) and a triclinic hydrate (Na(sac)·0.67H₂O). The monoclinic form, derived from aqueous recrystallization, is the commercial variant, while the triclinic form is obtained from ethanol. Structural confirmation relies on X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to determine hydration stoichiometry .

Q. How is sodium saccharin hydrate quantified in aqueous solutions at low concentrations?

Near-infrared (NIR) spectroscopy at 1661 nm provides a non-destructive method with a detection limit of 57 ppm saccharin (equivalent to ~0.023 wt% sodium saccharin hydrate). Calibration curves are generated using temperature-controlled samples to minimize spectral interference .

Advanced Research Questions

Q. How do dehydration mechanisms differ between isobaric (constant pressure) and isothermal (constant temperature) conditions?

  • Isobaric dehydration (heating) induces gradual water loss, monitored via TGA, revealing distinct mass-loss plateaus corresponding to hydration states.
  • Isothermal dehydration (evacuation under vacuum) accelerates water removal, often leading to amorphous phases. Kinetic modeling (e.g., Avrami equations) quantifies activation energies and mechanistic pathways .
    Contradictions arise in hydration stoichiometry reports due to solvent-dependent recrystallization; aqueous solutions favor monoclinic hydrates, while ethanol yields triclinic forms .

Q. How can conflicting data on sodium saccharin hydrate’s carcinogenicity be resolved in preclinical studies?

Methodological discrepancies in animal models (e.g., strain-specific responses in Sprague Dawley vs. Fischer rats) require standardized protocols:

  • Dose consistency : Use molar equivalents adjusted for hydration state (e.g., 0.4% w/v solution with correction for hydrate vs. anhydrous forms) .
  • Endpoint harmonization : Normalize intake to body weight (mL/g) and calculate preference ratios (flavored solution/total intake) to control for variability .
    Recent studies suggest non-carcinogenicity at regulated doses, but long-term exposure effects warrant further isotopic tracing (e.g., ¹⁴C-labeled saccharin) .

Q. What advanced techniques validate hydration state stability in pharmaceutical formulations?

  • Dynamic vapor sorption (DVS) : Measures hygroscopicity and hydration/dehydration cycles under controlled humidity.
  • Solid-state NMR : Differentiates bound vs. free water molecules in the crystal lattice.
  • Powder XRD with Rietveld refinement : Detects phase transitions during storage or processing .

Q. How do impurities like o-toluenesulfonamide affect analytical results, and how are they mitigated?

o-Toluenesulfonamide, a synthesis byproduct, skews chromatographic retention times and increases toxicity risks. Mitigation strategies include:

  • Ethyl acetate extraction followed by GC-FID with internal standardization .
  • pH-controlled recrystallization to enhance impurity partitioning into the mother liquor .

Data Contradiction Analysis

Q. Why do hydration stoichiometries vary across literature (e.g., vs. 2H₂O)?

Variations stem from recrystallization solvents (water vs. ethanol) and analytical methods :

  • TGA may underestimate hydration if dehydration occurs below 100°C.
  • Karl Fischer titration provides precise water content but requires anhydrous solvent compatibility .
    Consensus protocols recommend reporting both experimental conditions (solvent, temperature) and analytical techniques to resolve discrepancies.

Methodological Recommendations

  • Structural characterization : Combine XRD, TGA, and solid-state NMR for unambiguous hydration state assignment .
  • Impurity profiling : Use GC-FID with internal standards (e.g., caffeine) and validate against USP reference materials .
  • Preclinical safety studies : Standardize strain, dose, and endpoints across laboratories to harmonize carcinogenicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.